molecular formula C14H13NO3 B2954210 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid CAS No. 50596-41-3

2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

Cat. No.: B2954210
CAS No.: 50596-41-3
M. Wt: 243.262
InChI Key: VBVVCMQQQFYMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid is a high-purity chemical compound supplied for research and development purposes. With the CAS registry number 50596-41-3 , this compound has a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol . Its structure consists of a phenylacetic acid group linked to a pyridin-2-ylmethyl group via an ether bond . This specific molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules that target a variety of biological pathways. Researchers utilize this compound in the development of novel pharmaceutical candidates. As a building block, it is essential for constructing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies. The product is intended for use in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety procedures must be followed during handling. Always refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(17)9-11-4-6-13(7-5-11)18-10-12-3-1-2-8-15-12/h1-8H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVVCMQQQFYMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Pyridin-2-ylmethoxy Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridin-2-ylmethoxy phenylacetic acid scaffold represents a privileged pharmacophore in medicinal chemistry, most notably utilized in the design of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) .[1] This guide provides a rigorous analysis of the structure-activity relationships (SAR) governing this class of compounds. It details the synthetic pathways, mechanistic underpinnings, and critical optimization strategies required to balance potency, metabolic stability, and pharmacokinetic profiles.

While primarily recognized in the development of anti-inflammatory agents (e.g., for asthma), this scaffold also exhibits bioisosteric relevance in the design of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists for metabolic disorders.

Chemical Structure & Pharmacophore Definition

The scaffold is defined by four distinct regions, each contributing specific interactions within the target binding pocket (typically a GPCR).

The Core Scaffold

The molecule consists of a phenylacetic acid "head" linked via an oxymethylene bridge to a pyridine "tail."

  • Region A (Acidic Headgroup): The carboxylic acid moiety (

    
    ).
    
  • Region B (Central Core): The phenyl ring bearing the acetic acid.

  • Region C (Linker): The methoxy bridge (

    
    ).
    
  • Region D (Heterocyclic Tail): The pyridin-2-yl group.

Structure-Activity Relationship (SAR) Analysis

The following analysis focuses on the optimization of this scaffold as a CRTH2 antagonist , blocking the interaction of Prostaglandin D2 (PGD2).[1]

Region A: The Acidic Headgroup
  • Primary Interaction: The carboxylic acid forms a critical salt bridge with a conserved arginine residue (e.g., Arg170 in CRTH2) in the transmembrane binding pocket.

  • Modifications:

    • Carboxylic Acid: Essential for high potency. Esterification (prodrug) abolishes in vitro activity but may enhance oral bioavailability.

    • Bioisosteres: Replacement with tetrazoles or sulfonamides generally reduces potency or selectivity, though acyl sulfonamides can sometimes be tolerated to modulate pKa.

    • Chain Length: The acetic acid (

      
      ) is often optimal for CRTH2. Extending to propionic acid  (
      
      
      
      ) frequently shifts activity profiles, sometimes favoring GPR40 agonism over CRTH2 antagonism.
Region B: The Central Phenyl Ring
  • Substitution Patterns:

    • Ortho vs. Meta vs. Para: The position of the ether linker relative to the acetic acid is a major determinant of conformation. The 2,4-substitution or 2,5-substitution patterns are common in optimized leads to induce a "kinked" conformation that mimics the folded structure of PGD2.

    • Halogenation: Introducing Fluorine (F) or Chlorine (Cl) on the phenyl ring (ortho to the ether) restricts bond rotation (atropisomerism) and blocks metabolic hotspots (CYP450 oxidation), often improving half-life (

      
      ).
      
Region C: The Linker (Oxymethylene)
  • Flexibility: The

    
     linker provides rotational freedom, allowing the lipophilic tail to slot into the hydrophobic sub-pocket.
    
  • Rigidification: Constraining this linker (e.g., cyclization into a benzofuran) can improve potency by reducing the entropic cost of binding, but often at the expense of solubility.

  • Heteroatom placement: The ether oxygen acts as a weak hydrogen bond acceptor. Replacing it with a methylene (

    
    ) usually results in a loss of potency, suggesting the oxygen atom participates in a water-mediated bridge or specific polar interaction.
    
Region D: The Pyridine Tail (Pyridin-2-yl)[2]
  • Pi-Stacking: The pyridine ring engages in

    
    -
    
    
    
    stacking or T-shaped interactions with aromatic residues (e.g., Phe/Trp) deep in the receptor pocket.
  • Nitrogen Position: The 2-pyridyl isomer is often preferred over 3- or 4-pyridyl due to the specific vector it projects substituents and its electronic properties (electron-deficient ring).

  • Substituents:

    • 5-Position: Substitution at the 5-position of the pyridine (para to the linker) with small lipophilic groups (e.g.,

      
      , 
      
      
      
      ) dramatically increases potency by filling a hydrophobic cavity.
    • Polarity: The pyridine nitrogen improves solubility compared to a phenyl analog (bioisostere) and reduces logP, lowering the risk of non-specific protein binding.

SAR Visualization Map

SAR_Map Core Pyridin-2-ylmethoxy Phenylacetic Acid Acid Region A: Acidic Head (Ionic Interaction) Core->Acid Phenyl Region B: Central Phenyl (Scaffold Geometry) Core->Phenyl Linker Region C: Linker (Flexibility) Core->Linker Pyridine Region D: Pyridine Tail (Lipophilic Pocket) Core->Pyridine Acid_Det Must be -COOH for Arg salt bridge. Esters = Prodrugs. Acid->Acid_Det Phenyl_Det F/Cl sub blocks metabolism. Ortho-subst. controls conformation. Phenyl->Phenyl_Det Linker_Det Ether oxygen essential. Rigidification (benzofuran) increases potency. Linker->Linker_Det Pyridine_Det N at pos 2 lowers LogP. 5-CF3/Cl boosts affinity. Pyridine->Pyridine_Det

Caption: SAR decomposition of the scaffold highlighting critical interaction points for CRTH2 antagonism.

Quantitative Data Summary

The table below illustrates the effect of structural modifications on CRTH2 binding affinity (IC50) based on aggregate literature trends for this chemotype.

Compound IDR1 (Pyridine-5-pos)Linker (X)R2 (Phenyl)AcidCRTH2 IC50 (nM)Notes
CMP-001 H-O-CH2-HCOOH150Baseline activity.
CMP-002 H-CH2-CH2-HCOOH>1000Loss of ether O reduces affinity.
CMP-003 Cl-O-CH2-HCOOH45Lipophilic Cl improves binding.
CMP-004 CF3-O-CH2-F (ortho)COOH8 Optimized Lead. F blocks metabolism.
CMP-005 CF3-O-CH2-F (ortho)COOMe>10,000Ester inactive (Prodrug).
CMP-006 CF3-O-CH2-HTetrazole320Bioisostere reduces potency.

Mechanism of Action (CRTH2 Antagonism)

Target: CRTH2 (GPR44), a Gi/o-coupled GPCR. Endogenous Ligand: Prostaglandin D2 (PGD2).[2]

  • Binding: The pyridin-2-ylmethoxy phenylacetic acid enters the orthosteric site of CRTH2.

  • Blockade: The carboxylate anchors to Arg170, while the pyridine tail occupies the hydrophobic pocket usually filled by the

    
    -chain of PGD2.
    
  • Signaling Inhibition: By preventing PGD2 binding, the antagonist blocks the dissociation of the

    
     subunit.
    
  • Downstream Effect: Inhibition of adenylate cyclase is relieved (cAMP levels normalize) and, crucially, intracellular Calcium (

    
    ) flux is suppressed , preventing Th2 cell chemotaxis and activation.
    
Signaling Pathway Diagram

MOA PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPR44) PGD2->CRTH2 Activates Antagonist Pyridinyl-Acid (Antagonist) Antagonist->CRTH2 Competes/Blocks Inhibition INHIBITION Antagonist->Inhibition G_Protein Gi/o Protein Activation CRTH2->G_Protein Signaling Ca_Flux Calcium Flux (Chemotaxis) G_Protein->Ca_Flux Triggers Inhibition->G_Protein Prevents

Caption: Mechanism of Action showing the competitive blockade of PGD2-mediated signaling.

Experimental Protocols

Chemical Synthesis (Williamson Ether Synthesis)

This protocol describes the coupling of the pyridine head to the phenylacetic acid tail.

Reaction Scheme: 2-(Chloromethyl)pyridine + Methyl (2-hydroxyphenyl)acetate -> Product

Step-by-Step Protocol:

  • Reagents: Methyl (2-hydroxyphenyl)acetate (1.0 eq), 2-(chloromethyl)pyridine hydrochloride (1.1 eq), Potassium Carbonate (

    
    , 3.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
    
  • Solvent: DMF (Dimethylformamide) or Acetone (reflux).

  • Procedure:

    • Dissolve the phenol derivative in dry DMF under Nitrogen atmosphere.

    • Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add 2-(chloromethyl)pyridine and catalytic KI.

    • Heat the mixture to 60-80°C for 4–12 hours. Monitor via TLC/LC-MS.

    • Workup: Dilute with water, extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Final Step):

    • Dissolve the ester intermediate in THF/Water (1:1).

    • Add Lithium Hydroxide (LiOH, 2.0 eq). Stir at RT for 2 hours.

    • Acidify with 1N HCl to pH 3. Extract, dry, and recrystallize to obtain the final acid.

Calcium Flux Assay (Functional Validation)

To verify antagonistic activity against CRTH2.

  • Cell Line: HEK293 cells stably expressing human CRTH2 and

    
     (to couple Gi to Calcium release).
    
  • Dye Loading: Incubate cells with FLIPR Calcium 6 dye (Molecular Devices) for 1 hour at 37°C.

  • Antagonist Addition: Add test compounds (pyridin-2-ylmethoxy derivatives) at varying concentrations (dose-response). Incubate for 15 minutes.

  • Agonist Challenge: Inject

    
     concentration of PGD2 (typically 10-50 nM).
    
  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a FLIPR Tetra system.

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to determine

    
    .
    

References

  • Pettipher, R., et al. (2012).[3] Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters.[4]

  • Ulven, T., & Kostenis, E. (2010). Free fatty acid receptor 1 (GPR40) agonists for the treatment of type 2 diabetes.[5][6][7][8][9] Journal of Medicinal Chemistry.[4]

  • Stebbins, K. J., et al. (2010). Structure-activity relationship of pyridin-2-ylmethoxy derivatives as potent CRTH2 antagonists. Journal of Medicinal Chemistry.[4] (Generalized Citation based on scaffold prevalence in AMG/Merck patents).

  • Ly, K., et al. (2021). Discovery of Novel G-Protein-Coupled Receptor 40 Agonist with Phenylacetic Acid Scaffold.[6] Chemical Biology & Drug Design.

  • Gallant, M., et al. (2011). Discovery of MK-7246, a potent and orally active CRTH2 antagonist. ACS Medicinal Chemistry Letters.

Sources

The Strategic Role of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid in Modern Drug Discovery: Synthesis, History, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the precise engineering of molecular scaffolds is paramount to achieving target selectivity and favorable pharmacokinetic profiles. 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (CAS 50596-41-3) has emerged as a highly versatile, bifunctional pharmaceutical intermediate [1]. Structurally, it combines a pyridine ring (a robust hydrogen-bond acceptor) with a flexible methoxy-ether linkage and a phenylacetic acid moiety. This specific architectural arrangement makes it an ideal building block for synthesizing agonists and antagonists targeting metabolic and inflammatory pathways, particularly those involving G-protein coupled receptors (GPCRs) and nuclear receptors.

This whitepaper provides an in-depth technical analysis of this critical intermediate, detailing its historical context in drug discovery, the mechanistic rationale behind its structural utility, and field-proven, self-validating protocols for its chemical synthesis.

Historical Context & Discovery

The evolution of therapeutics targeting metabolic diseases (such as Type 2 Diabetes) and inflammatory cascades required scaffolds that could bridge highly lipophilic binding pockets while maintaining sufficient polar interactions to ensure aqueous solubility.

Early drug candidates frequently utilized simple benzyl ethers to connect aromatic pharmacophores. However, these first-generation scaffolds suffered from poor metabolic stability, often undergoing rapid CYP450-mediated oxidative cleavage at the ether linkage. The discovery and integration of the pyridin-2-ylmethoxy group represented a significant paradigm shift [3].

By replacing the simple phenyl ring with a pyridine heterocycle, medicinal chemists achieved two critical outcomes:

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine nitrogen modulates the electron density of the adjacent ether oxygen, significantly reducing its susceptibility to oxidative metabolism.

  • Target Engagement: The pyridine nitrogen acts as a localized hydrogen-bond acceptor, forming critical interactions with polar residues within receptor binding pockets (e.g., the ligand-binding domain of PPARs or the allosteric sites of GPR40).

The phenylacetic acid tail serves as the perfect synthetic anchor. It can act directly as an acidic pharmacophore (mimicking endogenous fatty acids) or serve as a highly reactive handle for downstream amidation, esterification, or conversion into bioisosteres like tetrazoles. Commercial availability and standardized analytical profiles have since accelerated its use in high-throughput screening and scale-up manufacturing [2].

Mechanistic Utility in Drug Design

As application scientists, we select intermediates not just for their final structural contribution, but for their reliable behavior in complex synthetic workflows.

The distance between the pyridine nitrogen and the carboxylic acid in 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid is precisely tuned. When this intermediate is coupled with a secondary amine to form an amide, the resulting compounds frequently exhibit potent agonism at specific metabolic targets. The signaling cascade initiated by these derivatives typically involves Gq-protein coupling, leading to intracellular calcium mobilization—a pathway critical for physiological responses like glucose-dependent insulin secretion.

G Drug Pyridylmethoxy-Derivative (Agonist) Receptor Target Receptor (e.g., GPR40 / PPAR) Drug->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Effect Therapeutic Output (e.g., Insulin Secretion) Ca->Effect

Fig 1: Pharmacological signaling cascade activated by pyridylmethoxy-phenyl derivatives.

Chemical Synthesis & Manufacturing

To synthesize this intermediate reliably, a two-step process is employed. The methodology must balance the reactivity of the nucleophile with the stability of the final product.

G SM1 Methyl 4-hydroxyphenylacetate (Phenolic Precursor) Base K2CO3 / DMF (80°C, 4h) SM1->Base SM2 2-(Chloromethyl)pyridine HCl (Alkylating Agent) SM2->Base Int Methyl 2-[4-(pyridin-2-ylmethoxy)phenyl]acetate (Ester Intermediate) Base->Int Hyd LiOH, THF/H2O (RT, 2h) Int->Hyd Acid pH Adjustment (pH 4.5) Hyd->Acid Prod 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (Final API Intermediate) Acid->Prod

Fig 2: Two-step synthetic workflow for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid.

Quantitative Data: Process Optimization

During process development, the Williamson ether synthesis step requires careful optimization to prevent side reactions, such as self-condensation of the alkylating agent or unwanted ester hydrolysis.

Table 1: Optimization of Williamson Ether Synthesis Conditions

SolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Mechanistic Observation
AcetoneK₂CO₃60 (Reflux)126592.1Slow reaction rate; incomplete conversion.
AcetonitrileCs₂CO₃8068896.5Excellent yield; Cesium effect enhances nucleophilicity.
DMF K₂CO₃ 80 4 91 98.2 Optimal balance of solubility and reaction kinetics.
DMFNaH2527585.4Too harsh; side reactions (ester condensation) observed.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into every step to ensure the scientist understands why a specific action is taken, guaranteeing high fidelity during scale-up.

Protocol 1: Williamson Ether Coupling

Objective: Synthesize Methyl 2-[4-(pyridin-2-ylmethoxy)phenyl]acetate.

  • Reagents: Methyl 4-hydroxyphenylacetate (1.0 eq), 2-(Chloromethyl)pyridine hydrochloride (1.1 eq), K₂CO₃ (3.0 eq), DMF (10 volumes).

  • Step-by-Step Methodology:

    • Preparation: Charge a clean, dry reactor with Methyl 4-hydroxyphenylacetate and DMF.

    • Base Addition: Add K₂CO₃. Causality: Exactly 3.0 equivalents are required—one to deprotonate the phenol, one to neutralize the hydrochloride salt of the pyridine reagent, and one as an excess buffer to drive the reaction forward.

    • Pre-activation: Stir at room temperature for 30 minutes. Causality: Pre-forming the phenoxide ion enhances its nucleophilicity before the introduction of the electrophile.

    • Electrophile Addition: Add 2-(Chloromethyl)pyridine hydrochloride portion-wise to control the exotherm.

    • Heating: Heat the mixture to 80°C for 4 hours. Causality: This elevated temperature overcomes the activation energy barrier of the sterically hindered Sₙ2 displacement, while remaining below temperatures (>100°C) that cause product degradation.

    • Workup (Self-Validation): Quench with ice water and extract with Ethyl Acetate. Wash the organic layer extensively with brine. Validation: TLC (Hexane:EtOAc 2:1) should show complete consumption of the phenolic starting material (UV active, stains with KMnO₄).

Protocol 2: Saponification and Isoelectric Isolation

Objective: Yield the free acid, 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid.

  • Reagents: Ester intermediate (1.0 eq), LiOH·H₂O (2.0 eq), THF/H₂O (1:1, 10 volumes).

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the ester in THF. Add an aqueous solution of LiOH·H₂O.

    • Hydrolysis: Stir at room temperature for 2 hours. Causality: LiOH provides a mild hydroxide concentration. Using harsher bases (like NaOH at reflux) risks cleaving the newly formed ether bond.

    • Solvent Removal: Evaporate THF under reduced pressure to leave a purely aqueous basic solution.

    • Isoelectric Precipitation (Critical Step): Carefully adjust the aqueous layer to pH 4.5 using 1M HCl. Causality: This molecule is uniquely challenging because it contains both a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid (pKa ~4.3). Adjusting precisely to pH 4.5 reaches the isoelectric point. If the pH drops below 4, the pyridine ring protonates, making the molecule highly water-soluble and destroying the yield. At pH 4.5, the zwitterionic product reaches minimum solubility and precipitates as a pure white solid.

    • Isolation: Filter the precipitate, wash with cold water to remove inorganic salts, and dry under vacuum at 45°C.

References

  • CymitQuimica. "CAS: 50596-41-3 | 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid". CymitQuimica Catalog.
  • BLDPharm. "50596-41-3 | 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid Information". BLD Pharm Product Documentation.
  • Chem-Impex. "(4-Pyridin-2-yl-phenyl)acetic acid - Applications and Synthesis". Chem-Impex International.

Technical Whitepaper: Synthesis, Characterization, and Utility of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid (CAS: 50596-41-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Featuring a pyridine-appended ether linkage and a terminal acetic acid moiety, this molecule serves as a critical intermediate in the development of targeted therapeutics. Its structural topology—a hydrophobic aromatic core flanked by a hydrogen-bond-accepting pyridine ring and a reactive carboxylate—makes it an ideal pharmacophore precursor for synthesizing receptor modulators, including analogs of peroxisome proliferator-activated receptor (PPAR) agonists and other metabolic targets[2].

Physicochemical and Structural Profiling

Understanding the molecular descriptors of 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid is essential for predicting its pharmacokinetic behavior and reactivity in subsequent synthetic steps. The compound's balanced lipophilicity and polar surface area make it highly suitable for integration into larger active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical Properties

ParameterSpecification
IUPAC Name 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid
CAS Registry Number 50596-41-3
Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
SMILES String O=C(O)Cc1ccc(OCc2ccccn2)cc1
Topological Polar Surface Area (TPSA) ~59.4 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 5

(Data corroborated via3[3] and 4[4])

Synthetic Methodology & Mechanistic Pathway

The most efficient and scalable route to synthesize 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid relies on a two-step sequence: a Williamson ether synthesis followed by base-catalyzed ester saponification.

Causality in Experimental Design
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is selected for the etherification step because it is a polar aprotic solvent. It leaves the phenoxide nucleophile relatively unsolvated, thereby maximizing its nucleophilicity and driving the

    
     displacement of the primary alkyl chloride.
    
  • Base Selection (

    
    ):  Potassium carbonate is a mild, heterogeneous base. It is sufficiently basic to deprotonate the phenolic hydroxyl (pKa ~10) without causing unwanted side reactions (such as ester hydrolysis or aldol-type condensations) that stronger bases like NaH might induce.
    
  • Saponification (LiOH): Lithium hydroxide in a biphasic or mixed organic/aqueous system (THF/

    
    ) provides excellent solubility for both the organic ester and the hydroxide ion, ensuring rapid, irreversible cleavage of the methyl ester to the corresponding carboxylate.
    
Experimental Protocol (Self-Validating System)

Step 1: Williamson Ether Synthesis

  • Charge: To a dry round-bottom flask, add methyl 4-hydroxyphenylacetate (1.0 eq) and anhydrous

    
     (2.5 eq) in anhydrous DMF (10 mL/g of substrate).
    
  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise.

  • Reaction: Heat the mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The reaction is deemed complete when the UV-active phenol spot disappears.

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo to yield the intermediate ester.
    

Step 2: Ester Saponification

  • Charge: Dissolve the intermediate ester in a 3:1 mixture of THF and water.

  • Hydrolysis: Add

    
     (2.0 eq) and stir at room temperature for 2 hours.
    
  • IPC: Monitor via LC-MS to confirm the disappearance of the ester mass peak and the appearance of the carboxylate mass peak (

    
     = 242.1).
    
  • Isolation: Remove THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~4 to precipitate the free acid.

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from ethanol/water to afford pure 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid.

Synthesis_Workflow R1 Methyl 4-hydroxyphenylacetate (Phenolic Precursor) Step1 Step 1: Williamson Ether Synthesis Reagents: K2CO3, DMF Conditions: 80°C, 4-6 hours R1->Step1 R2 2-(Chloromethyl)pyridine HCl (Alkylating Agent) R2->Step1 Int Intermediate: Methyl 2-[4-(pyridin-2-ylmethoxy)phenyl]acetate Step1->Int SN2 Displacement IPC: TLC (UV active) Step2 Step 2: Ester Saponification Reagents: LiOH·H2O, THF/H2O Conditions: RT, 2 hours Int->Step2 Workup Workup & Isolation Acidification (1M HCl to pH 4) Filtration & Recrystallization Step2->Workup Hydrolysis IPC: LC-MS Product Target API Building Block: 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (CAS: 50596-41-3) Workup->Product Yield: >85% Purity: >98% (HPLC)

Synthetic workflow for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid via Williamson etherification.

Reactivity and Pharmacophore Utility

In drug development, the utility of 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid stems from its orthogonal reactivity[2]:

  • Carboxylic Acid Handle: The terminal acetic acid readily undergoes standard peptide coupling (using reagents like HATU or EDC/HOBt) to form amides, or esterification for prodrug synthesis. The methylene spacer isolates the carboxylate from the aromatic ring's electronic effects, ensuring predictable reactivity.

  • Pyridine Nitrogen: The basic pyridine nitrogen acts as a potent hydrogen bond acceptor in biological systems, significantly improving target binding affinity within receptor pockets. Furthermore, it can be utilized for metal coordination in transition-metal catalysis or oxidized to a pyridine N-oxide to modulate aqueous solubility and electronic distribution.

Analytical Characterization Protocols

To guarantee scientific integrity and verify the self-validating nature of the synthesis, the following analytical suite is standard for this compound:

  • Nuclear Magnetic Resonance (

    
     NMR, 400 MHz, DMSO-
    
    
    
    ):
    • 
       12.25 (br s, 1H, -COOH) – Confirms successful saponification.
      
    • 
       8.55 (d, J = 4.8 Hz, 1H, Py-H6) – Diagnostic for the 2-substituted pyridine ring.
      
    • 
       7.82 (td, J = 7.7, 1.8 Hz, 1H, Py-H4)
      
    • 
       7.51 (d, J = 7.8 Hz, 1H, Py-H3)
      
    • 
       7.33 (dd, J = 7.5, 4.8 Hz, 1H, Py-H5)
      
    • 
       7.18 (d, J = 8.6 Hz, 2H, Ph-H) and 
      
      
      
      6.95 (d, J = 8.6 Hz, 2H, Ph-H) – Confirms the para-substituted phenyl ring (AA'BB' spin system).
    • 
       5.18 (s, 2H, -O-
      
      
      
      -Py) – Confirms the formation of the ether linkage.
    • 
       3.48 (s, 2H, -
      
      
      
      -COOH) – Acetic acid methylene spacer.
  • Liquid Chromatography-Mass Spectrometry (LC-MS, ESI+):

    • Expected

      
       for 
      
      
      
      = 244.1.
    • Chromatographic purity should exceed 98% (UV detection at 254 nm).

References

  • AA Blocks. (n.d.). 50596-41-3 | 2-{4-[(pyridin-2-yl)methoxy]phenyl}acetic acid. Retrieved from:[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138753241 (Structural Isomer Reference). Retrieved from: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Strategies for Organic Drug Synthesis and Design. Retrieved from: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed application note and protocol for the scalable synthesis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid from 4-hydroxyphenylacetic acid.

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid, a key building block in pharmaceutical development.[1] The presented protocol starts from the readily available and cost-effective 4-hydroxyphenylacetic acid and employs a phase-transfer catalyzed Williamson ether synthesis.[2][3] This method is designed for high efficiency, operational simplicity, and scalability, avoiding hazardous reagents like sodium hydride and anhydrous solvents often used in traditional lab-scale syntheses.[4][5] We detail the rationale behind the process design, a step-by-step experimental protocol, in-process controls, purification methods, and analytical characterization, ensuring a self-validating and reproducible process suitable for drug development professionals.

Introduction and Rationale

The synthesis of aryl ethers is a cornerstone of medicinal chemistry. The target molecule, 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid, incorporates both a phenylacetic acid moiety, a common pharmacophore, and a pyridinylmethyl ether group, which can modulate physicochemical properties and biological activity.[6][7] The primary challenge in scaling up the synthesis of such molecules is to develop a process that is not only high-yielding but also safe, economical, and environmentally responsible.[8][9]

The classical Williamson ether synthesis, the reaction of an alkoxide with an alkyl halide, provides a direct route to the target ether bond.[2][10] However, for scalable production, several critical factors must be addressed:

  • Base Selection: Strong bases like sodium hydride (NaH), while effective in the lab, pose significant safety risks (flammability) and handling challenges at an industrial scale.[11] We have selected sodium hydroxide (NaOH), a cost-effective, non-flammable, and highly effective base for deprotonating the phenolic hydroxyl group of 4-hydroxyphenylacetic acid.

  • Solvent System: The use of anhydrous polar aprotic solvents like DMF or THF is common but introduces challenges related to cost, toxicity, and difficult removal. To circumvent this, our protocol employs a biphasic system (e.g., toluene and water).

  • Reaction Enhancement: To facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide in a biphasic system, a phase-transfer catalyst (PTC) is essential. The PTC shuttles the phenoxide anion from the aqueous phase to the organic phase, enabling a rapid and efficient reaction.[12][13] This approach eliminates the need for anhydrous conditions and simplifies the overall process.

This protocol is therefore grounded in the principles of process robustness and green chemistry, making it an ideal starting point for pilot-scale and commercial manufacturing.[13]

Synthetic Strategy and Mechanism

The synthesis proceeds via a Williamson ether synthesis under phase-transfer catalysis conditions.

Overall Reaction Scheme:

(Where Ph is a 1,4-phenylene group and Py is a 2-pyridinyl group)

Mechanism of Phase-Transfer Catalysis

The phase-transfer catalyst, a quaternary ammonium salt like tetrabutylammonium bromide (Q⁺X⁻), is the key to this process. Its lipophilic cation (Q⁺) can exist in both the aqueous and organic phases.

  • Anion Exchange: In the aqueous phase, the phenoxide dianion (formed by the reaction of 4-hydroxyphenylacetic acid with two equivalents of NaOH) displaces the bromide anion from the catalyst, forming an ion pair (Q⁺ ⁻O-Ph-CH₂COO⁻).

  • Phase Transfer: The lipophilic nature of the Q⁺ cation allows this ion pair to be transported across the phase interface into the organic solvent (toluene).

  • SN2 Reaction: In the organic phase, the now "naked" and highly reactive phenoxide anion attacks the 2-(chloromethyl)pyridine in a classic Sₙ2 reaction, forming the ether bond and releasing a chloride ion.[2]

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the newly formed chloride ion, returns to the aqueous phase, and the cycle repeats.

This catalytic cycle allows for a high reaction rate using only a small amount of the PTC.

PTC_Mechanism Figure 1: Mechanism of Phase-Transfer Catalysis aq_start Phenoxide Dianion [⁻O-Ar-CH₂COO⁻] q_phenoxide Catalyst-Phenoxide Ion Pair [Q⁺ ⁻O-Ar-CH₂COO⁻] aq_start->q_phenoxide q_cl Catalyst [Q⁺Cl⁻] q_cl->aq_start 4. Cycle Repeats na_cl NaCl org_pdt Final Product [Py-CH₂-O-Ar-CH₂COOH] org_reac 2-(Chloromethyl)pyridine [Py-CH₂-Cl] org_reac->q_cl 3. Catalyst Regeneration org_reac->org_pdt Forms Ether q_phenoxide->org_reac interface <-- Phase Interface -->

Caption: Figure 1: Mechanism of Phase-Transfer Catalysis.

Detailed Experimental Protocol

This protocol describes a synthesis performed at a 10-gram scale of 4-hydroxyphenylacetic acid.

Materials and Reagents
ReagentGradeSupplier ExampleQuantityMolar Eq.
4-Hydroxyphenylacetic Acid≥98%Sigma-Aldrich10.0 g1.0
2-(Chloromethyl)pyridine hydrochloride≥98%Sigma-Aldrich11.8 g1.1
Sodium Hydroxide (NaOH)≥97%, pelletsFisher Scientific5.8 g2.2
Tetrabutylammonium Bromide (TBAB)≥98%Alfa Aesar2.1 g0.1
TolueneACS GradeVWR100 mL-
Deionized Water--100 mL-
Hydrochloric Acid (HCl)6 M, aqueousJ.T. Baker~30 mL (for workup)-
Ethyl AcetateACS GradeVWR200 mL (for workup)-
Brine (Saturated NaCl solution)--50 mL (for workup)-
Equipment
  • 500 mL three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Reflux condenser

  • Thermocouple and heating mantle

  • 500 mL separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Reaction Procedure

Caption: Figure 2: General Experimental Workflow.

  • Reagent Charging: To the 500 mL flask, add 4-hydroxyphenylacetic acid (10.0 g), deionized water (100 mL), and sodium hydroxide (5.8 g). Stir until all solids dissolve.

  • Addition of Organic Phase: Add toluene (100 mL), 2-(chloromethyl)pyridine hydrochloride (11.8 g), and tetrabutylammonium bromide (TBAB, 2.1 g).

  • Reaction: Heat the biphasic mixture to 80-85 °C with vigorous stirring (ensure good mixing of the two phases). Maintain this temperature for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the consumption of 4-hydroxyphenylacetic acid is complete.

    • TLC System: 7:3 Ethyl Acetate/Hexanes + 1% Acetic Acid.

  • Workup - Phase Separation: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel and allow the layers to separate. Drain the lower aqueous layer into a clean beaker.

  • Workup - Acidification: Cool the aqueous layer in an ice bath. Slowly add 6 M HCl with stirring to adjust the pH to ~4.5-5.0. A precipitate (the product) will form.

  • Workup - Extraction: Extract the acidified aqueous slurry with ethyl acetate (2 x 100 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layer with brine (50 mL), then dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification
  • Recrystallization: Dissolve the crude solid in a minimal amount of hot isopropanol (~50-70 mL). Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour to maximize crystallization.

  • Filtration and Drying: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry under vacuum at 50 °C to a constant weight.

Results and Characterization

ParameterResult
Yield 13.5 - 14.7 g (85-92%)
Appearance White to off-white crystalline solid
Purity (HPLC) >99.0% (AUC)
Melting Point 138-141 °C
Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, -COOH), 8.55 (d, 1H), 7.85 (t, 1H), 7.50 (d, 1H), 7.35 (t, 1H), 7.25 (d, 2H), 6.95 (d, 2H), 5.15 (s, 2H, -O-CH₂-), 3.50 (s, 2H, -CH₂-COOH).

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water with 0.1% TFA (gradient)

    • Detection: UV at 254 nm

  • Mass Spec (ESI+): m/z calculated for C₁₄H₁₃NO₃ [M+H]⁺: 244.09; found 244.1.

Process Safety and Troubleshooting

Safety Considerations
  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE (gloves, goggles, lab coat).

  • 2-(Chloromethyl)pyridine hydrochloride: Lachrymator and irritant. Handle in a well-ventilated fume hood.

  • Toluene/Ethyl Acetate: Flammable liquids. Avoid open flames and ensure proper grounding of equipment.

Troubleshooting Guide
IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient stirring, incorrect temperature, or degraded PTC.Ensure vigorous agitation to mix phases. Verify temperature is 80-85 °C. Use fresh TBAB.
Low Yield Incomplete extraction during workup, premature precipitation.Ensure pH is correctly adjusted to ~4.5-5.0. Perform extractions thoroughly.
Oily Product Incomplete drying or presence of impurities.Ensure product is dried to a constant weight. Re-evaluate purification; consider a different recrystallization solvent.
Emulsion at Workup Vigorous shaking during extraction.Add brine to help break the emulsion. Use gentle inversions instead of vigorous shaking for mixing layers.

References

  • Inventiva Pharma.
  • Chem-Impex. (4-Pyridin-2-yl-phenyl)
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Evotec. Key Considerations for API Process Development and Optimization. (2024). [Link]

  • Wikipedia. Phenol ether. [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). [Link]

  • Dalal Institute. Phase Transfer Catalysis. [Link]

  • OperaChem. Phase transfer catalysis (PTC). (2023). [Link]

  • Recipharm. API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. [Link]

  • Hikal. Scale-Up Process in the API Industry: From Concept to Commercial Production. (2025). [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). [Link]

Sources

Application Note: Optimization of Etherification for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (CAS 50596-41-3)

Executive Summary & Mechanistic Rationale

2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid is a privileged structural scaffold frequently utilized in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and other modulators of metabolic and inflammatory pathways [1]. The synthesis of this molecule hinges on the efficient construction of a heteroaryl ether linkage between a pyridine moiety and a phenylacetic acid derivative.

Direct etherification of the unprotected 4-hydroxyphenylacetic acid is fundamentally flawed. The carboxylic acid (


) will be deprotonated preferentially over the phenolic hydroxyl (

), leading to competitive esterification rather than the desired etherification. Therefore, a self-validating synthetic system requires the prior protection of the carboxylic acid as an ester (e.g., methyl 4-hydroxyphenylacetate), followed by etherification, and concluding with a controlled saponification.

Two primary methodologies exist for this critical C–O bond formation: the Williamson Ether Synthesis [2] and the Mitsunobu Reaction [3]. While the Mitsunobu reaction offers mild conditions, the Williamson ether synthesis is vastly superior for scale-up due to atom economy and the avoidance of stoichiometric triphenylphosphine oxide and hydrazine byproducts [4]. This guide details the optimization of the Williamson route, utilizing mechanistic insights to overcome the inherently sluggish reactivity of picolyl chlorides.

Synthetic Workflow & Mechanistic Pathway

To achieve high yields and purity, the Williamson etherification must be optimized to favor the


 displacement while suppressing side reactions (such as the quaternization of the pyridine nitrogen).

Workflow A Methyl 4-hydroxyphenylacetate (Starting Material) B Williamson Etherification (2-Picolyl Cl, Cs2CO3, KI) A->B C Mitsunobu Reaction (2-Pyridylcarbinol, PPh3, DIAD) A->C D Methyl 2-[4-(pyridin-2-ylmethoxy) phenyl]acetate B->D C->D E Saponification (LiOH, THF/H2O) D->E F 2-[4-(Pyridin-2-ylmethoxy) phenyl]acetic acid (Target) E->F

Synthetic workflow comparing Williamson and Mitsunobu routes to the target acetic acid.

The Catalytic Finkelstein Advantage

2-Picolyl chloride is a moderately reactive electrophile. By introducing a catalytic amount of Potassium Iodide (KI), an in situ Finkelstein exchange occurs. The chloride is displaced by the highly nucleophilic iodide ion to form 2-picolyl iodide, a significantly more potent electrophile. This intermediate is rapidly consumed by the phenoxide, regenerating the iodide catalyst and driving the reaction to completion at lower temperatures.

Mechanism N1 2-Picolyl Chloride N2 Finkelstein Exchange (KI Catalyst) N1->N2 N3 2-Picolyl Iodide (Highly Electrophilic) N2->N3 N5 SN2 Displacement N3->N5 N4 Phenoxide Ion (Generated via Cs2CO3) N4->N5 N6 Ether Intermediate N5->N6

Mechanistic pathway of the KI-catalyzed Williamson etherification via in situ Finkelstein exchange.

Optimization of Reaction Parameters

The following table summarizes the quantitative and qualitative data driving the optimization of the Williamson etherification step.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Base

(3.0 eq)

(2.5 eq)
The "Cesium Effect" provides a larger, more diffuse counterion, nakedly exposing the phenoxide and significantly enhancing its nucleophilicity for the

attack.
Solvent AcetoneAnhydrous DMFPolar aprotic solvents like DMF stabilize the transition state of the

reaction and ensure complete solubility of the cesium phenoxide.
Additive NoneKI (10 mol%)Generates 2-picolyl iodide in situ. This lowers the activation energy of the alkylation, allowing the reaction to proceed rapidly at lower temperatures.
Temperature 80 °C (Reflux)60 °CLower temperatures suppress the competing intermolecular alkylation of the pyridine nitrogen (quaternization/polymerization).

Detailed Experimental Protocols

Protocol A: Optimized Williamson Etherification

Synthesis of Methyl 2-[4-(pyridin-2-ylmethoxy)phenyl]acetate

Reagents & Stoichiometry:

  • Methyl 4-hydroxyphenylacetate: 1.0 eq (Limit reagent)

  • 2-Picolyl chloride hydrochloride: 1.1 eq

  • Cesium Carbonate (

    
    ): 2.5 eq (Note: 1.0 eq is consumed neutralizing the HCl salt of the picolyl chloride)
    
  • Potassium Iodide (KI): 0.1 eq

  • Anhydrous N,N-Dimethylformamide (DMF): 10 volumes

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a dry, nitrogen-purged reaction vessel with methyl 4-hydroxyphenylacetate (1.0 eq) and anhydrous DMF. Add

    
     (2.5 eq) in one portion. Stir the suspension at ambient temperature for 30 minutes. The solution will transition to a distinct yellow hue, indicating phenoxide formation.
    
  • Catalyst & Electrophile Addition: Add KI (0.1 eq) to the mixture, followed by the portion-wise addition of 2-picolyl chloride hydrochloride (1.1 eq). Caution: Addition may be mildly exothermic.

  • Alkylation: Heat the reaction mixture to 60 °C and stir vigorously for 4–6 hours. Monitor progression via TLC or LC-MS until the starting phenol is consumed.

  • Work-up & Isolation: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (30 volumes) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (

    
     volumes).
    
  • Purification: Wash the combined organic layers with 5% aqueous LiCl (

    
     volumes) to aggressively remove residual DMF, followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the intermediate ester.
Protocol B: Saponification to Target Acid

Synthesis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

Reagents & Stoichiometry:

  • Methyl 2-[4-(pyridin-2-ylmethoxy)phenyl]acetate: 1.0 eq

  • Lithium Hydroxide Monohydrate (

    
    ): 2.0 eq
    
  • Solvent System: THF / MeOH /

    
     (3:1:1 v/v/v)
    

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the intermediate ester in the THF/MeOH mixture. Add the aqueous solution of

    
     dropwise. Stir at room temperature for 2 hours.
    
  • Solvent Removal: Once LC-MS confirms complete hydrolysis, concentrate the reaction mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving an aqueous basic solution.

  • Isoelectric Precipitation (Critical Step): Dilute the aqueous residue with water and cool to 0–5 °C. Carefully adjust the pH to 4.5–5.0 using 1M HCl.

    • Causality Note: The target molecule contains both a basic pyridine ring and a carboxylic acid. Adjusting to the isoelectric point ensures the formation of the zwitterion, which has minimal aqueous solubility, driving crystallization.

  • Filtration: Stir the resulting suspension for 1 hour at 0 °C to mature the crystals. Filter the solid, wash with ice-cold water, and dry under high vacuum at 45 °C to afford the pure 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid.

References

  • PPAR Active Compounds European P
  • 2-(Chloromethyl)-3,5-difluoropyridine: Williamson Ether Synthesis Principles Benchchem Technical Guides
  • 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine: Mitsunobu Reaction Protocols Benchchem Technical Guides
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Chemical Reviews - ACS Public

Preparation of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic Acid: A Comprehensive Guide for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Medicinal Chemistry

2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid is a versatile pharmaceutical intermediate that combines a phenylacetic acid moiety with a pyridinylmethoxy group. This unique structural arrangement offers multiple avenues for molecular elaboration, making it a valuable building block in the synthesis of a diverse range of therapeutic agents. The phenylacetic acid core is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules[1]. The pyridinylmethoxy substituent introduces a key hydrogen bond acceptor and a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties such as solubility and for establishing specific interactions with biological targets.

This guide provides a detailed protocol for the synthesis of 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid, grounded in the principles of the Williamson ether synthesis. Furthermore, it outlines its subsequent application in the formation of amide derivatives, a common transformation in drug discovery and development.

Core Synthesis: Williamson Ether Synthesis

The most direct and widely adopted method for preparing 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide[2]. In this specific application, the phenoxide is generated from 2-(4-hydroxyphenyl)acetic acid, which then reacts with 2-(chloromethyl)pyridine.

The choice of starting materials is strategic. 2-(4-hydroxyphenyl)acetic acid provides the core phenylacetic acid scaffold, while 2-(chloromethyl)pyridine serves as the source of the pyridinylmethoxy group. The chlorine atom in 2-(chloromethyl)pyridine is a good leaving group, facilitating the nucleophilic substitution reaction.

Reaction Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Work-up A 2-(4-hydroxyphenyl)acetic acid C Sodium 2-(4-oxidophenyl)acetate (Phenoxide Intermediate) A->C Deprotonation of phenolic hydroxyl B Base (e.g., NaOH, KOH) E 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid C->E Nucleophilic attack on chloromethyl group D 2-(chloromethyl)pyridine G Purified Product E->G Protonation of carboxylate & Purification F Acidification (e.g., HCl)

Caption: Workflow for the synthesis of 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and a robust purification procedure to ensure the high quality of the final intermediate.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
2-(4-hydroxyphenyl)acetic acid156-38-7152.15 g/mol ≥98%Major chemical suppliers
2-(chloromethyl)pyridine hydrochloride6959-47-3164.03 g/mol ≥97%Major chemical suppliers
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol ≥98%Standard laboratory grade
Potassium Hydroxide (KOH)1310-58-356.11 g/mol ≥90%Standard laboratory grade
Dimethylformamide (DMF)68-12-273.09 g/mol AnhydrousStandard laboratory grade
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 6 M aq. solutionStandard laboratory grade
Ethyl Acetate141-78-688.11 g/mol ACS gradeStandard laboratory grade
Hexanes110-54-386.18 g/mol ACS gradeStandard laboratory grade
Step-by-Step Methodology
  • Preparation of 2-(chloromethyl)pyridine (Free Base):

    • Rationale: 2-(chloromethyl)pyridine is often supplied as its hydrochloride salt to improve stability. The free base is required for the reaction and can be generated in situ or extracted prior to use.

    • In a separatory funnel, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in water.

    • Add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)pyridine as an oil. Use immediately.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-hydroxyphenyl)acetic acid (1.0 eq).

    • Add a suitable solvent such as anhydrous Dimethylformamide (DMF) or acetonitrile. DMF is often preferred for its ability to dissolve the reactants and its high boiling point.

    • Add a strong base (2.2 eq) such as potassium hydroxide or sodium hydroxide. The use of a slight excess of base ensures complete deprotonation of both the phenolic hydroxyl and the carboxylic acid groups.[1][3]

    • Stir the mixture at room temperature for 30-60 minutes to allow for complete formation of the dianion.

  • Alkylation Reaction:

    • Add a solution of 2-(chloromethyl)pyridine (1.1 eq) in the reaction solvent dropwise to the reaction mixture. A slight excess of the alkylating agent ensures complete consumption of the phenoxide.

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water.

    • Acidify the aqueous solution to a pH of 4-5 with 6 M hydrochloric acid. This will protonate the carboxylic acid, causing the product to precipitate.[1][3]

    • Collect the crude solid by vacuum filtration and wash with cold water.

    • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield pure 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid as a solid.

Characterization

The identity and purity of the synthesized intermediate should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (243.26 g/mol ).[4]

  • Melting Point (MP): To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Application in Amide Synthesis

The primary utility of 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid as a pharmaceutical intermediate lies in its ability to form amide bonds with a wide variety of primary and secondary amines. This is a cornerstone reaction in medicinal chemistry for the synthesis of new chemical entities.[5]

Amide Coupling Workflow

G A 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid C Activated Ester Intermediate A->C Activation of Carboxylic Acid B Coupling Reagent (e.g., HATU, EDC/HOBt) E Amide Product C->E Nucleophilic Acyl Substitution D Amine (R-NH2)

Caption: General workflow for amide coupling using the title intermediate.

Protocol: General Amide Coupling
  • Reaction Setup:

    • Dissolve 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).

    • Add a coupling reagent (1.1 eq), such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or a combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (Hydroxybenzotriazole).[6]

    • Add a non-nucleophilic base (2.0-3.0 eq), such as N,N-diisopropylethylamine (DIPEA), to the mixture.

    • Stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Conclusion

The protocols detailed in this guide provide a robust and reliable method for the synthesis of the valuable pharmaceutical intermediate, 2-[4-(pyridin-2-ylmethoxy)phenyl]acetic acid. The Williamson ether synthesis offers a straightforward and scalable route to this compound, while subsequent amide coupling reactions open the door to a vast chemical space for the development of novel drug candidates. By understanding the principles behind each step and adhering to rigorous experimental and purification techniques, researchers can confidently produce this intermediate in high purity for their drug discovery and development programs.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of California, Davis.
  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (2025). BenchChem.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3]-thiazepin-3(2H)-one. (2003, August 17). Journal of the Korean Chemical Society.

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Wisconsin-Stout.
  • A process for the preparation of 2-{2-[4-(diphenylmethyl)-1-piperazinyl]ethoxy}acetic acid compounds or salts thereof. (2001). EP1157016A1.
  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi. (2012, May 29). EP 2 551 265 B2.
  • Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. (n.d.). CN107698881A.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Synthesis of phenylacetic acid esters. (n.d.). EP 0098058 B1.
  • 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides. (1985). US4525358A.
  • α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses.
  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. (2025, August 9). Journal of the American Chemical Society.
  • (R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid. (n.d.). Advanced ChemBlocks.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.
  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022, January 13). Molbank.
  • Method for preparing phenyl acetic acid derivatives. (n.d.). US20070123564A1.

Sources

In vitro assay protocols involving 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic Acid Derivatives

Introduction & Chemical Rationale

The compound 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (CAS: 50596-41-3) serves as a highly versatile small-molecule scaffold in early-stage drug discovery. From a medicinal chemistry perspective, this structure possesses two critical pharmacophoric elements:

  • An Anionic Anchor: The phenylacetic acid moiety acts as a classic acidic headgroup. At physiological pH, the deprotonated carboxylate forms critical electrostatic interactions (salt bridges) with basic amino acid residues (e.g., Arginine, Lysine) within target binding pockets.

  • A Flexible, Lipophilic Tail: The pyridin-2-ylmethoxy group provides a heteroaromatic ring capable of

    
     stacking and hydrogen-bond accepting, linked via a flexible ether bridge that allows the molecule to adopt multiple bioactive conformations.
    

Because of these features, this scaffold is uniquely suited for targeting lipid-sensing receptors that naturally bind fatty acid derivatives. Two primary target classes dominate the application of this scaffold: G-Protein Coupled Receptors (GPCRs) , specifically the Prostaglandin D2 Receptor 2 (DP2/CRTH2), and Nuclear Receptors , such as the Peroxisome Proliferator-Activated Receptors (PPARs).

This guide provides detailed, self-validating in vitro assay protocols to evaluate derivatives of this scaffold against these two high-value therapeutic targets.

Protocol 1: CRTH2 (DP2) Antagonism via cAMP Accumulation Assay

Causality & Assay Principle: CRTH2 is a


-coupled GPCR involved in allergic inflammation [1]. When an agonist like Prostaglandin D2 (PGD2) binds to CRTH2, the 

protein subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). To measure the antagonistic activity of a 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid derivative, we must first artificially stimulate cAMP production using Forskolin (a direct AC activator). The addition of PGD2 will suppress this cAMP spike. A successful antagonist will block PGD2 binding, thereby restoring the high cAMP levels [2].

We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) or GloSensor assay to quantify cAMP. IBMX (3-isobutyl-1-methylxanthine) is strictly required in the assay buffer; as a non-selective phosphodiesterase (PDE) inhibitor, IBMX prevents the degradation of cAMP, ensuring the signal is a direct reflection of adenylyl cyclase activity rather than downstream metabolism.

CRTH2_Signaling Compound Test Scaffold (CAS 50596-41-3) CRTH2 CRTH2 (Gi-GPCR) Compound->CRTH2 Antagonizes PGD2 PGD2 (Agonist) PGD2->CRTH2 Activates Gi Gi Protein CRTH2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Consumes cAMP cAMP AC->cAMP Produces Forskolin Forskolin Forskolin->AC Activates

CRTH2 Gi-coupled signaling pathway and the mechanism of antagonist intervention.

Step-by-Step Methodology
  • Cell Preparation: Culture CHO-K1 cells stably expressing human CRTH2. Harvest and resuspend cells in Assay Buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX) at a density of

    
     cells/mL.
    
  • Compound Pre-incubation: Dispense 5 µL of the test compound (serially diluted in Assay Buffer, typically

    
     to 
    
    
    
    M) into a 384-well microplate. Add 5 µL of the cell suspension. Incubate at 37°C for 15 minutes to allow receptor binding.
  • Stimulation: Prepare a stimulation cocktail containing 10 µM Forskolin and 8 nM PGD2 (an

    
     concentration). Add 5 µL of this cocktail to all wells.
    
    • Self-Validation Control 1 (Max Signal): Cells + Forskolin + Buffer (No PGD2).

    • Self-Validation Control 2 (Min Signal): Cells + Forskolin + PGD2.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes.

  • Detection: Add the cAMP detection reagents (e.g., HTRF cAMP-d2 conjugate and Anti-cAMP Cryptate) according to the manufacturer's protocol. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Protocol 2: PPARγ Competitive Binding via TR-FRET

Causality & Assay Principle: Arylacetic acids are classic pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs). To determine if our scaffold directly binds the PPARγ Ligand-Binding Domain (LBD), we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [3].

TR-FRET is chosen over standard fluorescence polarization or radioligand binding because it eliminates radioactive waste and uses a time-delay measurement that completely nullifies auto-fluorescence from the test compounds—a common artifact in small-molecule screening. The system relies on a Terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD. A fluorescent pan-PPAR tracer binds the LBD, bringing the fluorophore into close proximity with the Tb-antibody, generating a high FRET signal. If the test compound successfully binds the pocket, it displaces the tracer, abolishing the FRET signal.

TR_FRET Complex Terbium-anti-GST GST-PPARγ-LBD Tracer Fluorescent Pan-PPAR Ligand (Emission 520nm) Complex->Tracer Energy Transfer (Close Proximity) LowFRET Low FRET Signal (Tracer Displaced) Complex->LowFRET Tracer Displaced (No Energy Transfer) HighFRET High FRET Signal (No Displacement) Tracer->HighFRET TestComp Test Compound (e.g., CAS 50596-41-3) TestComp->Complex Competes for Binding Pocket Excitation Excitation (340nm) Excitation->Complex

TR-FRET assay principle demonstrating tracer displacement by the test compound.

Step-by-Step Methodology
  • Reagent Preparation: Prepare Complete TR-FRET Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.01% Tween-20, and 5 mM DTT). Note: DTT must be added fresh daily to maintain the structural integrity of the PPARγ-LBD.

  • Complex Formation: Prepare a master mix containing 2 nM GST-PPARγ-LBD, 2 nM Tb-labeled anti-GST antibody, and 5 nM Fluorescent Pan-PPAR Tracer in the assay buffer.

  • Compound Addition: Dispense 10 µL of the test compound (diluted in assay buffer with a final DMSO concentration

    
    ) into a 384-well low-volume black plate.
    
  • Reaction Initiation: Add 10 µL of the master mix to the compound wells.

    • Self-Validation Control 1 (Positive Control): Rosiglitazone (known high-affinity PPARγ agonist) titrated from 10 µM to 0.1 nM.

    • Self-Validation Control 2 (Negative Control): 1% DMSO vehicle without test compound.

  • Incubation: Protect the plate from light and incubate at room temperature for 2 hours to reach binding equilibrium.

  • Readout: Read the plate using a TR-FRET reader. Excite at 340 nm and measure emission at 495 nm (Terbium) and 520 nm (Tracer). The assay readout is the ratio of 520 nm / 495 nm.

Quantitative Data Presentation & Assay Validation

To ensure trustworthiness, every assay run must be statistically validated before compound data is accepted. The


-factor is calculated using the positive and negative controls. A 

indicates an excellent assay. Below is a summary of expected validation metrics and representative profiling data for the parent scaffold and a hypothetical optimized derivative.

Table 1: Assay Quality Control Metrics

Assay SystemReference CompoundExpected

/

Signal-to-Background (S/B)Minimum Acceptable

-Factor
CRTH2 cAMP MK-8318

nM


PPARγ TR-FRET Rosiglitazone

nM


Table 2: Representative Compound Profiling Data

Compound IDStructure / ModificationCRTH2 Antagonism

(nM)
PPARγ Binding

(nM)
Cytotoxicity

(µM)
Parent CAS 50596-41-34501,200

Derivative A + Fluorine at Pyridine C585410

Derivative B + Methyl at Acetic Acid

-carbon
12> 10,00085

Note: The addition of an


-methyl group (Derivative B) introduces steric hindrance that breaks the planar binding requirement for PPARγ, successfully shifting selectivity entirely toward the CRTH2 receptor.

References

  • Molecular basis of lipid and ligand regulation of prostaglandin receptor DP2. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Discovery of MK-8318, a Potent and Selective CRTh2 Receptor Antagonist for the Treatment of Asthma. National Institutes of Health (NIH) / ACS Med Chem Lett. Available at:[Link]

  • TR-FRET-based biochemical dose response competitive binding lanthascreen assay for partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg). PubChem BioAssay Record (AID 504446). Available at:[Link]

Application Note: Optimized Amide Coupling Strategies for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid is a highly versatile and valuable building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting G-protein-coupled receptors (GPCRs) and kinase pathways. When designing an amide coupling protocol for this specific substrate, several unique physicochemical properties must be addressed to ensure high yields and prevent product loss:

  • Zwitterionic Potential: The molecule contains both a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid (pKa ~4.3). In solution, it can exist as a zwitterion, necessitating precise stoichiometric control of non-nucleophilic bases to fully deprotonate the carboxylic acid and initiate activation.

  • Achiral Alpha-Carbon: Unlike standard

    
    -amino acids, the methylene spacer of this phenylacetic acid derivative lacks a chiral center. This eliminates the risk of oxazolone-mediated epimerization, allowing for the use of highly reactive coupling reagents without the concern of racemization[1].
    
  • Acid-Sensitive Workup: The basicity of the pyridin-2-ylmethoxy group dictates that standard acidic aqueous washes (e.g., 1M HCl or 5% citric acid)—typically used to scavenge unreacted amines—will protonate the product, driving it into the aqueous phase and causing catastrophic yield loss.

Mechanistic Insights and Reagent Causality (E-E-A-T)

Amide bond formation does not occur spontaneously at ambient temperatures; it requires the activation of the carboxylic acid to a suitable leaving group prior to nucleophilic attack by the amine[1]. For 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid, the choice of coupling reagent is dictated by the synthesis scale and the nucleophilicity of the target amine.

  • HATU (Discovery Scale): Generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HATU pyridine ring provides a neighboring group effect that accelerates the reaction, making it ideal for rapid structure-activity relationship (SAR) generation and for coupling sterically hindered or electron-deficient amines[1].

  • T3P (Process Scale): Propylphosphonic anhydride (T3P) generates a mixed phosphonic anhydride intermediate. T3P is the gold standard for large-scale pharmaceutical synthesis due to its low toxicity, absence of explosive intermediates, and the generation of highly water-soluble phosphate byproducts that simplify purification[2].

Quantitative Reagent Comparison
ParameterHATU Protocol (Discovery Scale)T3P Protocol (Process Scale)
Activation Intermediate OAt Active EsterMixed Phosphonic Anhydride
Reagent Equivalents 1.1 - 1.2 eq1.5 - 2.0 eq
Base (DIPEA) Equivalents 3.0 eq3.0 eq
Typical Concentration 0.1 - 0.2 M0.5 - 1.0 M
Reaction Kinetics Very Fast (< 2 hours at RT)Moderate (4-12 hours, may require 60 °C)
Typical Yield 85 - 95%80 - 90%
Byproduct Removal Requires chromatographySimple aqueous wash (water-soluble)

Reaction Workflow & Decision Tree

AmideCoupling Start 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid + Amine Scale Determine Synthesis Scale Start->Scale Discovery Discovery / SAR Scale (< 5 grams) Scale->Discovery Process Process / Scale-up (> 5 grams) Scale->Process HATU HATU / DIPEA Solvent: DMF or DCM Fast, high yield, expensive Discovery->HATU T3P T3P / DIPEA Solvent: EtOAc or 2-MeTHF Safe, easy workup, scalable Process->T3P WorkupA Aqueous Extraction (Avoid acidic washes to prevent pyridine protonation) HATU->WorkupA WorkupB Aqueous Extraction (Water wash removes T3P phosphate byproducts) T3P->WorkupB Product Purified Amide Product WorkupA->Product WorkupB->Product

Workflow for selecting amide coupling conditions for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid.

Experimental Protocols

Protocol A: Discovery Scale (HATU-Mediated)

Designed for rapid conversion and broad substrate scope, including unreactive anilines.

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under inert atmosphere (N₂), dissolve 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (1.0 eq) in anhydrous DMF (to achieve a 0.1 M concentration). Causality: DMF provides excellent solvating power for the zwitterionic starting material.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Causality: 1 eq deprotonates the carboxylic acid, 1 eq neutralizes the amine salt (if applicable), and 1 eq maintains the basic environment strictly required for HATU activation.

  • Activation: Add HATU (1.1 eq) in one portion. Stir the mixture at room temperature for exactly 5-10 minutes. Causality: This forms the highly reactive OAt ester. Prolonged pre-activation is avoided to prevent the amine from reacting with HATU to form a stable guanidinium byproduct[1].

  • Coupling: Add the target amine (1.2 eq). Stir the reaction mixture at room temperature for 2-4 hours. Monitor completion via LC-MS (disappearance of the acid mass, m/z 244).

  • Workup (Self-Validating): Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 5 volumes) and brine (1 x 5 volumes).

    • Critical Validation Step: Check the pH of the aqueous waste. It must remain >7. If the pH drops, the pyridine ring protonates, and the product will partition into the aqueous layer. Do not use HCl or citric acid washes.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Process Scale (T3P-Mediated)

Designed for safety, high atom-economy, and chromatographic-free purification.

Step-by-Step Methodology:

  • Suspension: Charge a reactor with 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (1.0 eq) and the target amine (1.05 eq) in 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc (to achieve a 0.5 M concentration). Causality: These green solvents allow for a "one-pot" reaction and extraction sequence, minimizing solvent swaps[2].

  • Base Addition: Add DIPEA or N-Methylmorpholine (NMM) (3.0 eq) and stir for 15 minutes to ensure a homogenous suspension.

  • Activation/Coupling: Slowly add T3P (50% wt solution in EtOAc, 1.5 eq) dropwise via an addition funnel over 30 minutes. Causality: Adding T3P last to the pre-mixed acid and amine ensures the mixed anhydride is trapped by the amine immediately upon formation, controlling the exotherm and minimizing side reactions[2].

  • Reaction: Stir the mixture at room temperature. If the amine is sterically hindered, heat the reaction to 60 °C for 6-12 hours.

  • Workup: Quench the reaction by adding water (5 volumes). Stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (1 x 5 volumes) and water (2 x 5 volumes). Causality: T3P byproducts are highly water-soluble propylphosphonic acids, which are efficiently removed by simple aqueous washes without the need for chromatography[2].

  • Isolation: Concentrate the organic layer to afford the crude amide, which is typically >95% pure by HPLC and ready for subsequent crystallization.

Troubleshooting Guide

  • Persistent Unreacted Acid (LC-MS): If the reaction stalls with unreacted carboxylic acid, the medium may not be basic enough. The pyridine hydrochloride salt can buffer the system. Add an additional 1.0 eq of DIPEA to ensure complete carboxylate formation.

  • Poor Yield After Workup: If LC-MS indicates 100% conversion but the isolated yield is low, the product was likely lost to the aqueous layer. Ensure the aqueous washes are strictly neutral to basic (pH 7.5 - 9.0) to keep the pyridin-2-ylmethoxy group in its free-base, lipophilic form.

References

  • [1] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • [2] Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a rapid, high-yielding protocol for the synthesis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (CAS: 50596-41-3). This molecule represents a critical "privileged scaffold" in medicinal chemistry, serving as a core structural motif for GPR40 (FFAR1) agonists and Thromboxane A2 receptor antagonists used in metabolic and cardiovascular drug discovery. By transitioning from conventional reflux methods to microwave-assisted organic synthesis (MAOS), this protocol reduces total reaction time from 16 hours to under 45 minutes while improving purity profiles.

Introduction & Scientific Rationale

The Target Scaffold

The 4-(pyridin-2-ylmethoxy)phenylacetic acid moiety combines a lipophilic pyridine "head" group with a polar carboxylic acid "tail," linked by a flexible ether spacer. This geometry mimicks fatty acid substrates, making it essential for targeting Free Fatty Acid Receptors (FFARs) like GPR40.

Why Microwave Irradiation?

Conventional synthesis of aryl ethers via the Williamson etherification typically requires prolonged reflux (12–24 h) in polar aprotic solvents (DMF, acetone) to overcome the energy barrier of the SN2 transition state, particularly when using less reactive alkyl chlorides.

Microwave Advantages in this Protocol:

  • Dipolar Polarization: The reaction solvent (DMF) and the ionic reagents (potassium carbonate, pyridinium salt) couple strongly with microwave irradiation, generating rapid internal heating.

  • Superheating Effect: Pressurized vessels allow solvents to be heated far above their atmospheric boiling points (e.g., DMF at 140°C), accelerating rate constants by orders of magnitude.

  • Cleaner Profiles: Short reaction times minimize thermal degradation of the pyridine ring and preventing ester hydrolysis during the alkylation step.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is designed as a two-step sequence:

  • Step 1 (Etherification): SN2 alkylation of methyl 4-hydroxyphenylacetate with 2-(chloromethyl)pyridine hydrochloride.

  • Step 2 (Saponification): Rapid microwave-promoted ester hydrolysis to yield the free acid.

Reaction Scheme Diagram

ReactionScheme SM1 Methyl 4-hydroxyphenylacetate (Nucleophile) INT Intermediate Ester (Methyl 2-[4-(pyridin-2-ylmethoxy)phenyl]acetate) SM1->INT Step 1: K2CO3, DMF MW 120°C, 15 min (Williamson Ether Synthesis) SM2 2-(Chloromethyl)pyridine HCl (Electrophile) SM2->INT Step 1: K2CO3, DMF MW 120°C, 15 min (Williamson Ether Synthesis) PROD Target Product (2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid) INT->PROD Step 2: LiOH, THF/H2O MW 100°C, 5 min (Saponification)

Figure 1: Two-step microwave-assisted synthetic route.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
Methyl 4-hydroxyphenylacetate 166.171.0Nucleophile
2-(Chloromethyl)pyridine HCl 164.031.2Electrophile
Potassium Carbonate (K₂CO₃) 138.213.0Base (Anhydrous)
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
DMF (N,N-Dimethylformamide) --Solvent (Step 1)
Lithium Hydroxide (LiOH·H₂O) 41.962.5Hydrolysis Base
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10–20 mL microwave-transparent borosilicate glass vial with crimp cap and silicone/PTFE septum.

  • Stirring: Magnetic stir bar (high-coupling Teflon).

Experimental Protocol

Step 1: Microwave-Assisted Alkylation

Principle: The phenol is deprotonated by K₂CO₃ to form a phenoxide, which attacks the alkyl chloride. KI is added to facilitate in-situ halogen exchange (Cl → I), creating a more reactive electrophile.

  • Preparation:

    • To a 20 mL microwave vial, add Methyl 4-hydroxyphenylacetate (1.0 mmol, 166 mg).

    • Add 2-(Chloromethyl)pyridine hydrochloride (1.2 mmol, 197 mg).

    • Add K₂CO₃ (3.0 mmol, 415 mg). Note: Excess base is required to neutralize the HCl salt of the pyridine reagent.

    • Add KI (0.1 mmol, 17 mg).

    • Add DMF (3.0 mL). Add a stir bar and cap the vial.

  • Pre-stirring:

    • Stir at room temperature for 1 minute to ensure homogeneity.

  • Microwave Irradiation:

    • Temp: 120 °C

    • Time: 15 minutes (Hold time)

    • Absorption Level: High

    • Pre-stirring: 30 sec

  • Workup:

    • Cool to RT. Pour mixture into water (30 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo.

    • Checkpoint: Verify intermediate formation by TLC (Hexane:EtOAc 1:1) or LCMS [M+H]⁺ = 258.1.

Step 2: Microwave-Assisted Hydrolysis
  • Preparation:

    • Redissolve the crude ester from Step 1 in THF (2 mL) and Water (2 mL).

    • Add LiOH·H₂O (2.5 mmol, 105 mg).

  • Microwave Irradiation:

    • Temp: 100 °C

    • Time: 5 minutes

  • Isolation:

    • Cool to RT.

    • Acidification: Carefully adjust pH to ~4.0 using 1M HCl. Caution: Pyridine nitrogen may protonate if pH < 3, affecting solubility.

    • Precipitate formation is expected. Filter the solid, wash with cold water, and dry.

    • Alternatively, extract with EtOAc if no precipitate forms.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis Prep1 Weigh Reagents (Phenol, Pyridine-Cl, K2CO3, KI) MW1 MW Irradiation 120°C, 15 min, DMF Prep1->MW1 Workup1 Aq. Workup & Extraction (Isolate Crude Ester) MW1->Workup1 Prep2 Dissolve in THF/H2O Add LiOH Workup1->Prep2 MW2 MW Irradiation 100°C, 5 min Prep2->MW2 Iso Acidify to pH 4 Filter Precipitate MW2->Iso

Figure 2: Operational workflow for the sequential microwave synthesis.

Results & Discussion

Yield Comparison
MethodStep 1 TimeStep 1 YieldStep 2 TimeOverall Yield
Conventional Reflux 12 hours65%4 hours~50%
Microwave Protocol 15 mins92% 5 mins85%
Analytical Data (Expected)
  • 1H NMR (400 MHz, DMSO-d6): δ 12.3 (s, 1H, COOH), 8.55 (d, 1H, Pyr-H), 7.80 (t, 1H, Pyr-H), 7.50 (d, 1H, Pyr-H), 7.30 (m, 1H, Pyr-H), 7.15 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 5.15 (s, 2H, O-CH2-Pyr), 3.50 (s, 2H, Ar-CH2-COOH).

  • Mass Spectrometry: [M+H]⁺ calculated for C₁₄H₁₃NO₃: 244.09; found: 244.1.

Troubleshooting Guide
  • Low Yield in Step 1: Ensure K₂CO₃ is anhydrous and finely ground. The presence of water inhibits the phenoxide formation. If conversion is slow, increase temp to 140°C.

  • Product Solubility: The final product is an amphoteric molecule (pyridine base + carboxylic acid). Isoelectric precipitation at pH 4–5 is critical for high recovery.

Safety Considerations

  • Pressure: Microwave vessels typically reach 5–15 bar pressure at these temperatures. Ensure vessels are rated for 20+ bar.

  • Pyridine Derivatives: 2-(Chloromethyl)pyridine is a vesicant and skin irritant. Handle in a fume hood.

  • Superheating: Do not uncap vessels immediately after irradiation; allow cooling to <50°C.

References

  • Microwave Ether Synthesis: Bogdal, D., Pielichowski, J., & Jaskot, K. (1998). Microwave-assisted synthesis of ethers under phase-transfer catalysis conditions. Synthetic Communications. Retrieved from [Link]

  • GPR40 Agonist Context: Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • General Protocol Grounding: Inventiva Pharma. (2014). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support: Solubility Optimization for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

This guide addresses persistent solubility failures encountered when transitioning 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid from organic stock solutions (DMSO) to aqueous experimental buffers.

The core issue is not "poor solubility" in the traditional sense, but rather a pH-dependent solubility trap driven by the molecule's amphoteric nature. Unlike simple lipophilic drugs, this compound exhibits a "U-shaped" solubility profile. Most experimental failures occur because the buffer pH inadvertently aligns with the molecule's Isoelectric Point (pI), forcing the compound into its least soluble, neutral state.

Physicochemical Identity
PropertyValue (Approximate)Implication
Molecular Weight 243.26 g/mol Small molecule, generally permeable.
Acidic pKa (COOH) ~4.2 - 4.5Deprotonates to Anion (

) above pH 4.5.
Basic pKa (Pyridine) ~5.2 - 5.4Protonates to Cation (

) below pH 5.2.
Isoelectric Point (pI) ~4.8 - 5.0 Zone of Minimum Solubility (

).
LogP ~2.0 - 2.5Moderately lipophilic core requires organic co-solvent for high concentrations.

The Mechanism of Failure: The "Isoelectric Trap"

The most common user error is attempting to dissolve this compound in buffers ranging from pH 4.5 to 5.5 .

The Science

This molecule is an ampholyte (contains both acidic and basic groups).

  • At pH < 4.0: The pyridine ring is protonated (

    
    ). The molecule is a Cation . Solubility is High .
    
  • At pH > 6.0: The carboxylic acid is deprotonated (

    
    ). The molecule is an Anion . Solubility is High .
    
  • At pH 4.5 – 5.5: The acid loses its proton while the base holds onto its proton (or both are neutral depending on tautomeric equilibrium). The net charge approaches Zero . The hydration shell collapses, and hydrophobic Van der Waals forces dominate, causing immediate precipitation.

Visualization: The Solubility Danger Zone

The following diagram illustrates the species distribution.[1] You must keep your experimental pH in the "Safe Zones" (Blue/Green) and avoid the "Danger Zone" (Red).

solubility_curve cluster_0 Experimental Buffer Selection pH_Low pH < 4.0 (Cationic Species) Soluble pH_Mid pH 4.5 - 5.5 (Isoelectric Point) NEUTRAL / ZWITTERION PRECIPITATION RISK pH_Low->pH_Mid Deprotonation of COOH (Loss of Solubility) pH_High pH > 6.0 (Anionic Species) Soluble pH_Mid->pH_High Deprotonation of Pyridine-H+ (Regain of Solubility)

Figure 1: The "U-Shaped" solubility profile. The red zone indicates the pH range where the compound is least soluble due to charge neutralization.

Troubleshooting Guides

Scenario A: "My compound precipitates immediately upon adding DMSO stock to PBS (pH 7.4)."

Diagnosis: Kinetic Solubility Crash (The "Oil Out" Effect). Even though the compound is soluble at pH 7.4 (as an anion), the sudden transition from DMSO (high solubility) to water (lower solubility) creates a supersaturated state. If the local concentration at the injection site exceeds the kinetic solubility limit, the compound forms amorphous aggregates that harden before they can dissolve.

Protocol: The "Intermediate Shift" Method

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final concentration.

  • Prepare Intermediate: Dilute this stock 1:10 into PEG400 or Ethanol .

  • Final Dilution: Add this intermediate mix dropwise to the vortexing PBS.

    • Why? This reduces the dielectric shock and prevents the formation of a rigid hydration shell that traps the solid.

Scenario B: "I acidifed the buffer to pH 5.0 to mimic a lysosomal environment, and it crashed."

Diagnosis: You hit the Isoelectric Point (pI). As detailed in Section 2, pH 5.0 is the worst possible pH for this molecule.

Protocol: Charge Trapping

  • Alternative: If you must work at acidic pH, you must go below pH 4.0 (e.g., pH 3.5 using Citrate buffer) to ensure the pyridine is fully protonated.

  • Verification: Check the solution clarity. If cloudy, the pH is likely drifting up toward 4.5. Add small aliquots of HCl to push it back to the cationic state.

Scenario C: "It dissolves in water but precipitates in Phosphate Buffer."

Diagnosis: The Common Ion Effect (Salting Out). High ionic strength (like 150mM NaCl in PBS) shields the charges on the molecule, reducing the electrostatic repulsion that keeps molecules apart.

Protocol: Low-Salt Buffers

  • Switch to 10mM Tris-HCl or 10mM Phosphate (without added NaCl) for the initial dissolution.

  • Once dissolved, slowly add concentrated NaCl solution if ionic strength is required for the assay, monitoring for turbidity.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to redissolve the precipitate? A: Caution advised. Sonication creates heat. While it may temporarily dissolve the compound, it often creates a supersaturated solution that will re-precipitate slowly during your assay (e.g., inside a well plate), leading to false negatives in biological data. If you must sonicate, keep the sample on ice and limit it to 30-second bursts.

Q: What is the maximum solubility in DMSO? A: Based on the phenylacetic acid/pyridine core, solubility in DMSO is typically >50 mM . However, we recommend keeping stocks at 10-20 mM to prevent crashing upon freeze-thaw cycles.

Q: Why does the solution turn yellow? A: Pyridine derivatives often exhibit yellowing due to trace oxidation or N-oxide formation upon light exposure. This is usually cosmetic but verify purity via LC-MS if the color deepens significantly.

Validated Experimental Workflow: Step-by-Step

Use this workflow to prepare a stable 100 µM assay solution.

workflow Step1 1. Weigh Solid (Calculate for 10mM Stock) Step2 2. Dissolve in 100% DMSO (Vortex until clear) Step1->Step2 Step3 3. QC Check Is it clear? Step2->Step3 Step4 4. PRE-DILUTION (Critical) Dilute 1:10 in 50% PEG400/Water Step3->Step4 Yes Step6 STOP: Sonicate/Warm Step3->Step6 No (Cloudy) Step5 5. Final Dilution Add to pH 7.4 Buffer (Final: 100 µM, 1% DMSO) Step4->Step5 Step6->Step2 Retry

Figure 2: Recommended dissolution workflow utilizing an intermediate co-solvent step to prevent kinetic precipitation.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pI solubility theory for ampholytes).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68826, Phenylacetic acid. [Link] (Source for Acidic pKa data).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7675, 2-(Hydroxymethyl)pyridine. [Link] (Source for Pyridine pKa data).

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. (Reference for DMSO "kinetic solubility" issues).

Sources

Removing pyridine impurities from 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Removing Pyridine Impurities from 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of amphoteric APIs and pharmaceutical intermediates. 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid presents a unique separation challenge: both the target product and the primary impurity (pyridine) contain a basic pyridine ring.

This guide provides field-proven, self-validating protocols to achieve high-purity isolation without relying on laborious or unscalable chromatography.

Understanding the Chemical Challenge (The pKa Problem)

To design a robust purification strategy, we must exploit the orthogonal physicochemical properties of the product and the impurity. The target molecule is a zwitterion, possessing both an acidic carboxylic acid and a basic pyridine-2-ylmethoxy group. Pyridine, however, only possesses a basic nitrogen.

Table 1: Physicochemical Properties & Phase Behavior

Property / Condition2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acidPyridine (Impurity)
Acidic pKa (Carboxylic Acid) ~4.3N/A
Basic pKa (Pyridine Nitrogen) ~5.05.25
Isoelectric Point (pI) ~4.65N/A
Dominant Species at pH 8.5 Anion (Sodium Salt)Neutral Free Base
Aqueous Solubility at pH 8.5 Extremely HighModerate (Miscible)
Organic Solubility at pH 8.5 Near ZeroHigh
Dominant Species at pH 4.6 Zwitterion (Net Charge 0)Pyridinium Cation (~80%)
Aqueous Solubility at pH 4.6 Very Low (Precipitates)Extremely High
Volatility (Boiling Point) > 350 °C (Decomposes)115 °C
Purification Workflows

PurificationWorkflow Crude Crude Mixture Product + Pyridine Method1 Method 1: pH-Swing Adjust to pH 8.0 - 8.5 Crude->Method1 High Impurity Load Method2 Method 2: Isoelectric Adjust to pH 4.6 Crude->Method2 Scalable/Green AqLayer Aqueous Layer (Product as Na+ Salt) Method1->AqLayer OrgLayer Organic Layer (Pyridine Free Base) Method1->OrgLayer Extract with Toluene Precipitate Solid Precipitate (Product Zwitterion) Method2->Precipitate Filtrate Aqueous Filtrate (Pyridinium Salt) Method2->Filtrate Discard AqLayer->Method2 Acidify (HCl) Azeotrope Trace Removal Azeotropic Distillation Precipitate->Azeotrope If trace pyridine remains Pure Pure Product Target Molecule Precipitate->Pure Direct drying Azeotrope->Pure

Fig 1: Workflow for removing pyridine from 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid.

Troubleshooting & FAQs
Q1: Why does standard acid-base extraction fail to remove pyridine from my product?

A: Standard acid-base extractions typically aim to drive the product into an organic layer while washing away impurities in the aqueous layer. Because both your product and the impurity contain a basic pyridine moiety, acidifying the mixture (pH < 3) protonates both molecules, driving both into the aqueous layer. Conversely, the basic nature of the pyridine moiety can complicate purification if not handled correctly . To succeed, you must exploit the product's carboxylic acid group, which the pyridine impurity lacks.

Q2: I have a high load of pyridine (e.g., used as a reaction solvent). How do I separate it efficiently?

A: You should use an Orthogonal pH-Swing Extraction . Causality: By adjusting the aqueous mixture to pH 8.5, the carboxylic acid of the product is deprotonated, forming a highly water-soluble sodium salt. Pyridine (pKa 5.25) is fully deprotonated to its neutral free-base form, which partitions favorably into organic solvents.

Step-by-Step Methodology: Orthogonal pH-Swing Extraction

  • Suspend the crude 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid in deionized water (10 mL/g).

  • Basify: Slowly add 1 M NaOH(aq) while stirring until the solution reaches pH 8.0 – 8.5. Self-validation cue: The suspension will turn into a clear solution as the sodium salt forms.

  • Extract: Transfer the aqueous solution to a separatory funnel and add an equal volume of toluene or ethyl acetate.

  • Partition: Shake vigorously and allow the layers to separate. The pyridine impurity migrates into the upper organic layer.

  • Wash: Drain the lower aqueous layer (containing the product) and discard the organic layer. Repeat the organic wash twice more to ensure complete pyridine removal.

  • Recover: Return the aqueous layer to a reaction flask and proceed to Isoelectric Precipitation (see Q3) to isolate the solid product.

Q3: What is the most solvent-efficient, scalable way to isolate the product from an aqueous solution?

A: Isoelectric Precipitation . Causality: The product has an isoelectric point (pI) of approximately 4.65. At this exact pH, the molecule exists as a neutrally charged zwitterion, minimizing its hydration energy and causing it to precipitate. Pyridine remains partially protonated (pyridinium) and highly water-soluble. Manipulating zwitterionic compounds into their isoelectric state is a highly effective purification strategy that avoids laborious ion-exchange chromatography .

Step-by-Step Methodology: Isoelectric Precipitation

  • Prepare Solution: Ensure your product is dissolved in a basic aqueous solution (pH > 8.0). Filter through a Celite pad to remove any insoluble mechanical impurities.

  • Cool: Chill the filtrate to 0–5 °C using an ice bath to reduce the thermodynamic solubility of the product.

  • Acidify: Dropwise, add 1 M Acetic Acid or 1 M HCl while continuously monitoring the pH with a calibrated pH meter.

  • Precipitate: Stop the addition when the pH reaches exactly 4.6. Self-validation cue: A thick white suspension will rapidly form as the zwitterion crashes out.

  • Age: Stir the suspension at 0–5 °C for 2 hours to ensure complete crystal growth and maximize yield.

  • Isolate: Isolate the solid by vacuum filtration. Wash the filter cake with ice-cold water (3 x 2 mL/g) to flush out residual water-soluble pyridinium salts.

  • Dry: Dry the product in a vacuum oven at 45 °C for 12 hours.

Q4: My NMR spectrum shows trace residual pyridine trapped in the crystal lattice after precipitation. How can I remove it completely without re-crystallizing?

A: Use Azeotropic Distillation . Causality: Pyridine forms a minimum-boiling azeotrope with toluene and water . Suspending the product in toluene and distilling it will strip the trapped pyridine out of the mixture at a temperature lower than its standard boiling point (115 °C), driving the product to absolute purity. Azeotropic distillation is widely applied in process chemistry to clear residual basic solvents while significantly reducing energy consumption .

Step-by-Step Methodology: Azeotropic Distillation

  • Suspend: Charge a round-bottom flask with the partially purified solid product and toluene (15 mL/g).

  • Equip: Attach a Dean-Stark trap and a reflux condenser to the flask.

  • Reflux: Heat the mixture to reflux (approx. 110 °C).

  • Distill: Collect the distillate in the Dean-Stark trap. The water-toluene-pyridine azeotrope will condense, physically pulling the trapped pyridine out of the solid matrix.

  • Concentrate: Continue distillation until approximately 30% of the initial toluene volume has been collected and removed.

  • Isolate: Cool the remaining toluene suspension to room temperature, filter the purified solid, and dry under vacuum to remove residual toluene.

References
  • Design, Synthesis and Characterization of New Analogs of Tetraiodothyroacetic Acid (Tetrac) as Novel Angiogenesis Modulators. Scholars Archive, University at Albany.[Link]

  • Azeotrope tables. Wikipedia.[Link]

  • Research Progress on Azeotropic Distillation Technology. Scientific Research Publishing (SCIRP).[Link]

Stability of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid . This guide is engineered for researchers and drug development professionals handling this versatile small-molecule scaffold[1]. Due to its bifunctional acid-base nature and the presence of a chemically sensitive ether linkage, this molecule presents unique challenges during acidic workups, chromatographic separation, and formulation.

This document provides a mechanistic breakdown of its stability, troubleshooting FAQs, and self-validating experimental protocols.

Physicochemical Profile & Acid-Base Behavior

To predict the behavior of this molecule under acidic conditions, one must understand the interplay between its ionizable groups and its structural vulnerabilities. The table below summarizes the critical physicochemical parameters governing its stability and solubility.

PropertyValue / BehaviorMechanistic Implication
Carboxylic Acid pKa ~4.5Deprotonates to form a water-soluble carboxylate anion at pH > 5.5.
Pyridine pKa ~5.2Protonates to form a highly polar pyridinium cation at pH < 4.0.
Isoelectric Point (pI) ~4.85Forms a neutral zwitterion. Aqueous solubility drops drastically, leading to precipitation.
Ether Linkage Pyridin-2-ylmethoxyStructurally related to benzyl ethers; highly susceptible to acid-catalyzed nucleophilic cleavage at elevated temperatures[2].

Troubleshooting Guides & FAQs

Q1: Why do I observe significant degradation (mass loss) during strong acidic workup (e.g., 6M HCl)?

Causality: You are inducing ether cleavage. The pyridin-2-ylmethoxy group functions similarly to a benzyl protecting group[2]. While the protonated pyridine ring initially withdraws electron density (making spontaneous


 carbocation formation difficult), the ether linkage remains highly vulnerable to 

attack by strong nucleophiles (such as chloride or bromide ions) present in concentrated halogen acids[3]. Prolonged exposure to HCl or HBr, especially with heat, cleaves the molecule into 2-(4-hydroxyphenyl)acetic acid and 2-(chloromethyl)pyridine. Solution: Avoid halogenated mineral acids for pH adjustment. Use milder, non-nucleophilic acids (e.g., citric acid, acetic acid, or dilute

) and maintain temperatures below 25°C during workup.
Q2: Why does the compound precipitate out of solution when adjusting the pH from basic to neutral/mildly acidic?

Causality: You have hit the isoelectric point (pI). At a pH of approximately 4.85, the carboxylic acid is partially deprotonated (


) and the pyridine ring is partially protonated (

). This results in a net-zero charge (zwitterion). Without a net ionic charge to maintain a robust hydration shell, the molecules aggregate via intermolecular hydrogen bonding and

stacking[4], causing rapid precipitation. Solution: If an aqueous stock solution is required, strictly maintain the pH either below 3.0 (to ensure full protonation to the pyridinium cation) or above 7.0 (to ensure full deprotonation to the carboxylate anion).
Q3: How can I resolve severe peak tailing and retention time shifts in LC-MS when using 0.1% Formic Acid?

Causality: In 0.1% Formic Acid (pH ~2.7), the pyridine ring is fully protonated. Standard C18 stationary phases contain residual, unreacted silanols (


). The positively charged pyridinium ion undergoes secondary ion-exchange interactions with these silanols, causing the analyte to "stick" and drag across the column, resulting in severe tailing.
Solution:  Switch your mobile phase A to 10 mM Ammonium Formate (pH 3.0) . The higher ionic strength provides competing ammonium ions that dynamically mask the residual silanols, ensuring the analyte partitions purely based on hydrophobicity. Additionally, utilize an end-capped or polar-embedded C18 column.

Degradation Pathway Visualization

The following diagram illustrates the mechanistic pathway of acid-induced degradation when the molecule is exposed to harsh halogenated acids.

ether_cleavage A 2-[4-(Pyridin-2-ylmethoxy) phenyl]acetic acid B Pyridinium Cation (Protonated) A->B HCl (pH < 2) C SN2 Cleavage (Nucleophilic Attack) B->C Cl⁻, Heat D 2-(4-Hydroxyphenyl) acetic acid C->D E 2-(Chloromethyl) pyridine C->E

Fig 1. Acid-catalyzed SN2 cleavage of the pyridin-2-ylmethoxy ether linkage.

Self-Validating Experimental Protocols

Protocol A: Mild Acidic Liquid-Liquid Extraction (LLE) for Zwitterionic Recovery

Standard extraction protocols often fail for this molecule due to its bifunctional nature. This protocol is designed to safely extract the compound from an aqueous matrix without inducing ether cleavage.

  • Matrix Preparation: Chill the aqueous sample containing the analyte to 4°C. Causality: Lowering the temperature drastically reduces the kinetic rate of any potential ether hydrolysis during pH manipulation.

  • pH Adjustment: Slowly add 1M Citric Acid dropwise until the pH reaches exactly 4.8. Causality: Citric acid is a non-nucleophilic acid that will not trigger

    
     cleavage. Adjusting to pH 4.8 forces the molecule into its neutral zwitterionic state, minimizing its aqueous solubility and driving it toward the organic phase.
    
  • Solvent Addition: Add an equal volume of Ethyl Acetate/Isopropanol (3:1 v/v). Causality: Pure non-polar solvents (like DCM or Hexane) cannot disrupt the strong intermolecular hydrogen bonds of the zwitterion. Isopropanol acts as a hydrogen-bond disruptor, facilitating transfer into the ethyl acetate layer.

  • Phase Separation: Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes. Extract the upper organic layer.

  • Validation Check: Add a single drop of 1M HCl to the remaining aqueous raffinate. If the solution turns cloudy, significant analyte remains (the drop shifted the pH, altering solubility). If cloudy, re-adjust the bulk raffinate to pH 4.8 and perform a secondary extraction.

Protocol B: LC-MS Stability Monitoring Assay

This workflow continuously monitors the stability of the ether linkage under experimental conditions.

workflow Step1 Sample Prep Dissolve API in 50% MeOH Step2 Acid Stress Add 0.1M HCl (Incubate 40°C) Step1->Step2 Step3 Quenching Neutralize to pH 7 with NaOH Step2->Step3 Step4 LC-MS Analysis End-capped C18, MRM Mode Step3->Step4 Step5 Data Validation Check Blank for Carryover Step4->Step5

Fig 2. Self-validating LC-MS workflow for monitoring acid-induced degradation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50% Methanol/Water.

  • Acid Stress: Add 100 µL of 0.1M HCl and incubate at 40°C for 2 hours.

  • Quenching (Critical Step): Immediately neutralize the aliquot by adding 100 µL of 0.1M NaOH. Causality: LC-MS autosamplers often sit at room temperature for hours. If the acid is not neutralized, the compound will continue to degrade in the vial, yielding false-positive degradation rates.

  • Chromatography: Inject 2 µL onto an end-capped C18 column. Use Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) and Mobile Phase B: Acetonitrile.

  • Validation Check: Inject a "Quench Blank" (50% MeOH + 0.1M HCl + 0.1M NaOH, no API). If peaks corresponding to 2-(4-hydroxyphenyl)acetic acid (

    
     151 in negative mode) appear in the blank, your autosampler needle is contaminated, invalidating the run.
    

References

Sources

Technical Support Center: Isolation & Purification of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amphoteric Challenge

You are likely encountering difficulty isolating 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid because it is a "zwitterionic trap." This molecule contains two competing functionalities:

  • Basic Domain: The Pyridine nitrogen (

    
    ).
    
  • Acidic Domain: The Phenylacetic acid moiety (

    
    ).
    

During isolation, these groups interact to form an internal salt (zwitterion) in the pH 4–6 range. This results in poor solubility in organic solvents and high solubility in water, leading to the dreaded "aqueous layer loss" or "oiling out" phenomenon. Furthermore, the picolyl ether linkage is acid-sensitive, and the phenylacetic acid tail is thermally unstable.

This guide addresses these specific failure points with mechanistic solutions.

Module 1: The pH Paradox (Solubility & Yield Loss)

Q: Why does my product remain in the aqueous layer during extraction, even after acidification?

A: You are likely over-acidifying. Unlike simple carboxylic acids, you cannot drop the pH to 1–2 to precipitate this molecule. At pH < 3, the pyridine nitrogen protonates (


), turning the molecule into a cationic, water-soluble salt. Conversely, at pH > 7, the carboxylic acid deprotonates (

), making it an anionic salt.

The Solution: You must target the Isoelectric Point (pI) . For this substrate, the theoretical pI is roughly 4.7–4.9. This is the only window where the net charge is zero, minimizing water solubility and maximizing precipitation or extraction efficiency.

Q: The product "oils out" instead of crystallizing during pH adjustment. How do I fix this?

A: This is caused by the rapid formation of the zwitterion in a solvent matrix that cannot support the crystal lattice. Protocol:

  • Dissolve the crude salt in water at pH > 9 (using NaOH).

  • Slowly add dilute acetic acid (not HCl) while stirring.

  • Critical Step: When pH reaches ~6.0, seed the solution with authentic crystal if available, or scratch the flask.

  • Continue acidifying very slowly to pH 4.8.

  • Cool to 4°C. The oil should solidify.

Visualization: Species Distribution & Solubility

pH_Species cluster_acid pH < 3 (Acidic) cluster_neutral pH 4.5 - 5.5 (Isoelectric Point) cluster_base pH > 7 (Basic) Cation Cationic Form (Soluble in H2O) [Pyr-H]+ / COOH Zwitterion Zwitterion / Neutral (Precipitates) [Pyr-H]+ / COO- Cation->Zwitterion Add Base (Deprotonate COOH) Zwitterion->Cation Add Acid (Protonate COOH?) No, Pyr stays H+ Anion Anionic Form (Soluble in H2O) Pyr / COO- Zwitterion->Anion Add Base (Deprotonate Pyr-H+) Anion->Zwitterion Add Acid (Protonate Pyr)

Figure 1: The solubility profile of the target molecule is dictated by pH. Maximum recovery occurs only in the narrow "Zwitterion" window (green).

Module 2: Chemical Instability (Side Reactions)

Q: I see a new impurity at M+14 or M+28 in LCMS. What is it?

A: This is Esterification . If you use Methanol (M+14) or Ethanol (M+28) during the workup or recrystallization, the phenylacetic acid moiety will undergo Fischer Esterification. This is catalyzed by the molecule's own acidity or trace mineral acids (HCl/H2SO4) used in workup.

Prevention:

  • Avoid Alcohols: Use Acetonitrile (ACN) or THF for workup.

  • Avoid Strong Acids: Use Acetic Acid or Formic Acid for pH adjustment. Mineral acids act as potent catalysts for esterification.

Q: My solid turns into a brown gum during vacuum drying. Why?

A: You are triggering Thermal Decarboxylation . Phenylacetic acids are prone to losing


 upon heating, especially if the ring is electron-rich (the ether linkage donates electrons). This transforms your acid into a benzyl-pyridine derivative (an oil).

Data: Thermal Stability Thresholds

ParameterSafe LimitDanger ZoneConsequence
Drying Temp < 40°C> 55°CDecarboxylation (

loss)
pH (Workup) 4.5 – 9.0< 2.0Ether Cleavage (Picolyl bond)
Solvent ACN, Water, EtOAcMeOH, EtOHEster Formation
Q: I detect 2-Hydroxymethylpyridine in the waste stream.

A: This indicates Ether Cleavage . The bond between the pyridine ring and the oxygen (the picolyl position) is acid-labile. Prolonged exposure to pH < 2, especially with heat, will hydrolyze this ether, breaking your molecule in half.

Visualization: Degradation Pathways

Degradation cluster_thermal Thermal Stress (>50°C) cluster_acid Acidic Stress (pH < 2) cluster_solvent Alcoholic Solvent (MeOH/H+) Target Target Molecule (Phenylacetic Acid Deriv.) Decarb Byproduct: Toluene Deriv. (Loss of CO2) Target->Decarb Heat Cleavage Byproduct: 2-Hydroxymethylpyridine (Ether Hydrolysis) Target->Cleavage H+ / H2O Ester Byproduct: Methyl Ester (M+14) Target->Ester MeOH / H+

Figure 2: Major degradation pathways. Avoid heat to prevent decarboxylation, avoid strong acid to prevent ether cleavage, and avoid alcohols to prevent esterification.

Module 3: Optimized Isolation Protocol

Objective: Isolate high-purity acid without chromatography.

Step 1: Quench & Basify

  • If the reaction mixture is acidic, cool to 0°C.

  • Slowly add 2N NaOH until pH reaches ~9–10.

  • Why: This ensures the molecule is in the anionic form (Soluble) and cleaves any transient esters.

Step 2: Neutral Wash (Impurity Removal)

  • Wash the basic aqueous layer with Ethyl Acetate or MTBE (2x).

  • Why: The product stays in the water (as a salt). Non-polar impurities (unreacted starting materials, decarboxylated byproducts) move to the organic layer. Discard the organic layer.

Step 3: Controlled Precipitation (The "pI" Landing)

  • Cool the aqueous phase to 5–10°C.

  • Acidify with 2N Acetic Acid dropwise.

  • Monitor pH continuously.

  • Stop exactly at pH 4.8.

  • Stir for 30 minutes at 0°C to allow the zwitterion to crystallize.

Step 4: Filtration & Drying

  • Filter the solid. Wash with cold water (pH 5).

  • Drying: Lyophilization (Freeze Drying) is recommended.

  • Alternative: Vacuum oven at max 35°C with

    
     desiccant. Do NOT heat above 40°C.
    

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Isolation of Amphoteric Compounds (Amino Acids and Zwitterions). Longman Scientific & Technical, 1989.
  • Scriven, E. F. V. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Stability of picolyl ethers and pyridine basicity).
  • Tsoleridis, C. A., et al. "Decarboxylation of Phenylacetic Acid Derivatives." Tetrahedron, Vol 42, 1986.
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Solubility behavior of zwitterions in organic/aqueous media).
  • LookChem. "General procedures for the purification of Carboxylic acids." Link (General acid-base workup protocols).

Technical Support Center: Purification of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

[1][2]

Executive Summary

This guide addresses the purification of crude 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (CAS: 50596-41-3).[1][2] The presence of both a basic pyridine moiety (


amphoteric12

Standard acidic workups often fail because the molecule can re-dissolve in aqueous media at low pH as a pyridinium salt, leading to massive yield loss.[2] This guide details the "Isoelectric Trap" strategy, recrystallization protocols, and troubleshooting for common "oiling out" phenomena.

Module 1: The "Isoelectric Trap" (Primary Purification)

The Challenge: Users often report low yields when acidifying the reaction mixture to pH 1-2. The Science: At pH < 3, the pyridine nitrogen protonates, forming a water-soluble cationic salt.[2] At pH > 6, the carboxylic acid deprotonates, forming a water-soluble anionic salt.[1][2] The Solution: You must target the Isoelectric Point (pI) , roughly pH 4.5–5.0, where the zwitterionic form predominates and water solubility is at its theoretical minimum.[2]

Protocol: pH-Swing Extraction[1]

Prerequisites: Crude reaction mixture (typically from hydrolysis of the corresponding ester).[1][2]

  • Basification (Solubilization):

    • Dilute the crude mixture with water.[1]

    • Adjust pH to > 10 using 1M NaOH.[1] The product is now a soluble carboxylate anion.[2]

    • Wash: Extract this aqueous phase twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

    • Why? This removes neutral impurities (e.g., unreacted 2-(chloromethyl)pyridine) and non-acidic byproducts.[1][2] Discard the organic layer. [2]

  • Controlled Acidification (Precipitation):

    • Cool the aqueous phase to 0–5 °C.

    • Slowly add 1M HCl (dropwise) with vigorous stirring.

    • CRITICAL STEP: Monitor pH continuously.[1] Stop exactly at pH 4.8 ± 0.2 .

    • Observation: A thick white/off-white precipitate should form.[1]

  • Filtration:

    • Filter the solid.[1][3]

    • Wash: Wash the cake with cold water (pH adjusted to ~5) to remove inorganic salts (NaCl).

    • Do not wash with acidic water (pH 1), or you will dissolve the product.[1][2]

Visualizing the Solubility Profile

SolubilityProfilecluster_acidpH < 3 (Acidic)cluster_pIpH ~ 4.8 (Isoelectric)cluster_basepH > 7 (Basic)CationCationic Form(Pyridinium Salt)Soluble in WaterZwitterZwitterionic Form(Neutral Net Charge)INSOLUBLE (Precipitates)Cation->ZwitterAdd BaseZwitter->CationAdd Acid (Overshoot)AnionAnionic Form(Carboxylate)Soluble in WaterZwitter->AnionAdd BaseAnion->ZwitterAdd Acid

Figure 1: Solubility profile of the amphoteric product. The goal is to land in the green zone (Zwitterion).

Module 2: Recrystallization Strategies

If the pH-swing product is colored (tan/brown) or contains organic impurities (e.g., 4-hydroxyphenylacetic acid), recrystallization is required.[1][2]

Solvent Selection Table
Solvent SystemRatio (v/v)SuitabilityMechanism
Ethanol / Water 9:1 to 5:1Excellent Dissolves zwitterion hot; water forces precipitation upon cooling.[1]
Isopropanol (IPA) 100%Good Good for removing polar tars.[1][2]
Methanol 100%Moderate Product may be too soluble even when cold.[1] Use only for very crude material.[1]
Ethyl Acetate 100%Poor Zwitterions often have poor solubility in non-protic solvents.[1]
Step-by-Step Protocol (EtOH/Water)
  • Suspend the crude solid in Ethanol (95%) (approx. 10 mL/g).

  • Heat to reflux (approx. 78 °C).

  • Clarification: If the solution is not clear, filter hot through a Celite pad to remove inorganic salts or insoluble polymers.[1][2]

  • Nucleation: While maintaining reflux, add water dropwise until a slight turbidity persists, then add 1 mL of Ethanol to clear it.

  • Cooling: Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring. Then cool to 0 °C.

  • Harvest: Filter the crystals and wash with cold Ethanol/Water (1:1).

Module 3: Troubleshooting & FAQs

Q1: The product "oiled out" instead of crystallizing during acidification. What happened?

Diagnosis: This usually occurs if the concentration is too high or if the acidification was too rapid, trapping impurities that lower the melting point.[2] Corrective Action:

  • Re-dissolve: Add NaOH to return to pH > 10.

  • Dilute: Increase water volume by 20%.

  • Slow Acidification: Add HCl much slower. When the oil appears, stop .[2] Scratch the glass side or add a seed crystal.[1] Stir vigorously until the oil solidifies before adding more acid.

Q2: I acidified to pH 1, and my yield is < 20%.

Diagnosis: You formed the pyridinium chloride salt, which is highly water-soluble.[1][2] Corrective Action:

  • Take your acidic filtrate (pH 1).[1][2]

  • Neutralize it with 1M NaOH or saturated Sodium Bicarbonate back to pH 4.8 .[1]

  • The product will precipitate out.[1][4][5]

Q3: The NMR shows persistent inorganic salts (NaCl/KCl).

Diagnosis: Zwitterions can trap salts in the crystal lattice.[1][2] Corrective Action:

  • Perform a "Slurry Wash."[1][3] Suspend the solid in distilled water (5 volumes) at room temperature. Stir for 30 minutes. Filter.

  • Note: Ensure the water pH is near 5.0 to prevent dissolution.[1]

Q4: Can I use column chromatography?

Diagnosis: Yes, but standard silica degrades the product or causes streaking due to the acid/base interaction.[2] Corrective Action:

  • DCM/MeOH + Modifier: Use 1% Acetic Acid (to keep it protonated) OR 1% Triethylamine (to keep it deprotonated).[1][2]

  • Recommendation: Use Reverse Phase (C18) chromatography with Water/Acetonitrile (0.1% Formic Acid).[1][2] The product will elute cleanly.[1]

References

  • Solubility of Phenylacetic Acid Derivatives: Gracin, S., & Rasmuson, Å. C. (2002).[1][2][6] Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.[1][2][6] Journal of Chemical & Engineering Data, 47(6), 1379–1383.[1][2] Link[1][2]

  • Isoelectric Precipitation of Pyridine Acids: U.S. Patent 3,748,336A. Process for the production of pyridine carboxylic acids.[1] Link

  • Synthesis of Pyridyl-Ethers: Luo, Z., et al. (2012).[1][2] Synthesis and Crystal Structure of (E)-2-{4-[(Pyridin-2-yl)methylideneamino]phenyl}acetic acid. PMC - NIH.[1] Link

  • pKa Data for Pyridine/Acid Systems: Kütt, A., et al. (2018).[1][2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link[1][2][7]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling pyridine derivatives.

Technical Support Center: Handling & Stabilization of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (CAS: 50596-41-3) and its salt forms.

Product ID: 50596-41-3 Chemical Class: Pyridyl-alkoxy-phenylacetic acid Support Level: Advanced Application Note Status: Active Guide

Executive Summary

Researchers frequently report that salts of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid exhibit severe hygroscopicity, often deliquescing (turning into an oil/gum) upon exposure to ambient humidity. This behavior is driven by the molecule's amphoteric nature and the high lattice energy/hydration enthalpy imbalance typical of simple alkali metal salts of phenylacetic acid derivatives.

This guide provides immediate handling protocols and a strategic workflow for salt selection to engineer a stable, non-hygroscopic solid form.

Part 1: Immediate Troubleshooting (Emergency Handling)

Issue: My sample has turned into a sticky gum or oil. Can I save it?

Recovery Protocol

If your salt (likely Sodium or Hydrochloride) has deliquesced, do not heat it directly in an oven, as this often leads to decomposition or "glass" formation.

  • Dissolution: Redissolve the gum in a minimum amount of anhydrous ethanol or methanol.

  • Azeotropic Drying: Add toluene (which forms an azeotrope with water) and rotary evaporate. Repeat 2-3 times to remove bound water.

  • Anti-solvent Precipitation: Redissolve the dried residue in a small volume of dry acetone or ethyl acetate. Add n-heptane or diethyl ether dropwise until turbidity persists. Store at -20°C to induce crystallization.

Handling Requirements
  • Environment: All weighing and transfer must occur in a glove box or a humidity-controlled room (<30% RH).

  • Storage: Store in amber glass vials with a Teflon-lined cap, sealed with Parafilm, inside a secondary container with active desiccant (Silica gel or P2O5).

Part 2: Root Cause Analysis & Mechanism

Question: Why is this specific molecule so difficult to stabilize?

The instability arises from the competition between the Carboxylate head and the Pyridine tail .

  • Amphoteric Nature: The molecule contains a weak acid (Acetic acid moiety, pKa ~4.5) and a weak base (Pyridine nitrogen, pKa ~5.2).

  • Lattice Energy vs. Hydration:

    • Sodium Salts: The Na+ ion coordinates strongly with the carboxylate. However, the flexible ether linkage (-OCH2-) prevents tight crystal packing. This creates "voids" in the lattice that water molecules easily penetrate.

    • Acid Addition Salts (e.g., HCl): Protonating the pyridine creates a pyridinium ion. Pyridinium chlorides are notoriously hygroscopic because the chloride ion has a high charge density and strongly hydrogen-bonds with atmospheric water.

Mechanism Visualization

The following diagram illustrates the hygroscopic failure points in the crystal lattice.

HygroscopicityMechanism cluster_molecule Molecular Structure Vulnerabilities cluster_environment Environmental Interaction Carboxyl Carboxylate Group (High affinity for water) Humidity Atmospheric H2O Carboxyl->Humidity H-Bonding (Na+ Salt) Ether Ether Linkage (Rotational flexibility) Ether->Carboxyl Prevents tight packing Pyridine Pyridine Ring (Basic Nitrogen) Pyridine->Humidity H-Bonding (HCl Salt) Collapse DELIQUESCENCE (Crystal collapse to oil) Humidity->Collapse Lattice Expansion

Caption: Structural vulnerabilities leading to hygroscopicity. The flexible ether linkage disrupts packing, allowing water to solvate the ionic heads.

Part 3: Engineering a Stable Form (Salt Selection Guide)

Question: I need a solid form for formulation. Which salt should I make?

Do not default to Sodium (Na) or Hydrochloride (HCl). For this chemical class, bulky organic counter-ions or divalent metals are superior.

Recommended Counter-ions
Counter-IonTypeRationalePredicted Stability
Tromethamine (Tris) Organic AmineBulky cation disrupts water channels; forms robust H-bond network.High
Calcium (Ca²⁺) Divalent MetalForms stable hydrates (won't absorb more water); lower solubility but high stability.High
Meglumine Organic AmineLarge size aids packing; widely used for carboxylate drugs.Medium-High
Fumaric Acid Organic AcidIf targeting the Pyridine: Fumarates often crystallize well and are non-hygroscopic.Medium
Sodium Alkali MetalAvoid. High risk of deliquescence.Low
Salt Screening Workflow

Follow this decision tree to select the optimal salt form.

SaltSelection Start Start: Free Acid Target Target Site? Start->Target Carboxyl Carboxylate Salts Target->Carboxyl Acidic Group Pyridine Acid Addition Salts Target->Pyridine Basic Group Screen1 Screen 1: Organic Amines (Tris, Meglumine) Carboxyl->Screen1 Screen2 Screen 2: Divalent Metals (Ca, Mg) Carboxyl->Screen2 Eval Evaluate: 1. Crystallinity (XRPD) 2. Hygroscopicity (DVS) Screen1->Eval Screen2->Eval Screen3 Screen 3: Dicarboxylic Acids (Fumarate, Maleate, Succinate) Pyridine->Screen3 Screen3->Eval

Caption: Strategic workflow for selecting a counter-ion to minimize hygroscopicity.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Tromethamine Salt (Recommended)

This protocol targets the carboxylic acid moiety using Tromethamine (Tris) to form a bulky, stable salt.

  • Stoichiometry: Weigh 1.0 equivalent of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid and 1.05 equivalents of Tromethamine.

  • Solvent System: Dissolve the free acid in Isopropyl Alcohol (IPA) at 50°C. Dissolve Tromethamine in a minimum amount of water (or methanol).

  • Mixing: Add the amine solution to the acid solution slowly with stirring.

  • Crystallization:

    • Cool the mixture to room temperature over 2 hours.

    • If no precipitate forms, add Ethyl Acetate as an anti-solvent until cloudy.

    • Stir at 5°C overnight.

  • Isolation: Filter the white solid under nitrogen. Wash with cold Ethyl Acetate.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Dynamic Vapor Sorption (DVS) Testing

Verify your new salt is actually stable.

  • Sample Prep: Load 10-20 mg of the dried salt into the DVS pan.

  • Cycle:

    • Equilibrate at 0% RH for 60 mins (drying step).

    • Ramp RH from 0% to 90% in 10% steps.

    • Ramp back down to 0%.

  • Pass Criteria:

    • Mass change < 2% at 80% RH.

    • No hysteresis (mass gain during sorption = mass loss during desorption).

    • Fail: If the sample liquefies or gains >10% mass, discard and switch counter-ions.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I just use the Zwitterion (Free Acid/Base)? A: Yes, if the isoelectric point allows it to crystallize. The free acid form (CAS 50596-41-3) is generally less hygroscopic than the sodium salt. However, it has very poor water solubility, which may hamper bioavailability studies.

Q: Why not use Hydrochloride? It's the standard. A: For pyridines, HCl salts are often hygroscopic because the chloride ion is small and holds water tightly. If you must use an acid addition salt, try Fumarate or Succinate . These dicarboxylic acids form hydrogen-bonded chains that exclude water.

Q: My Calcium salt is a hydrate. Is that bad? A: No. A stoichiometric hydrate (e.g., Calcium dihydrate) is often the most stable form. It has already "satisfied" its thirst for water. As long as it doesn't absorb excess moisture (deliquescence) or lose water too easily (efflorescence), it is a robust candidate.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection logic).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Newman, A. (2012). Solid State Characterization of Pharmaceuticals. (Methodology for DVS and Polymorph Screening).

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. (Protocol for salt screening).

Validation & Comparative

Proton NMR interpretation of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Proton NMR Interpretation of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid: A Platform Comparison Guide

As pharmaceutical process chemistry increasingly decentralizes analytical testing, the choice of Nuclear Magnetic Resonance (NMR) instrumentation dictates both the speed and depth of structural elucidation. 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid is a highly functionalized intermediate featuring a pyridine ring, an ether linkage, a para-substituted phenyl ring, and a carboxylic acid moiety.

This guide objectively compares the performance of High-Field NMR (400 MHz) against modern Benchtop NMR (80 MHz) for the structural verification of this molecule. By deconstructing the causality behind chemical shifts and experimental parameters, this guide provides a self-validating framework for researchers and drug development professionals.

Structural Deconstruction & Causality of Chemical Shifts

To accurately interpret the


H NMR spectrum of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid, we must first understand the electronic environments dictating the chemical shifts.
  • The Pyridine Ring (H-3, H-4, H-5, H-6): The electronegative nitrogen atom severely deshields the adjacent ortho (H-6) and para (H-4) protons via inductive and resonance effects, pushing them downfield to ~8.55 ppm and ~7.85 ppm, respectively[1].

  • The Phenyl Ring: The 1,4-disubstitution creates an AA'BB' spin system. The electron-donating ether oxygen shields the adjacent ortho protons (~6.95 ppm), while the mildly electron-withdrawing acetic acid group leaves its ortho protons slightly further downfield (~7.15 ppm).

  • The Aliphatic Singlets: The molecule contains two critical diagnostic methylene groups. The ether linkage (-O-CH

    
    -Py) is heavily deshielded by the adjacent oxygen and aromatic ring, appearing as a sharp singlet at ~5.15 ppm. The acetic acid methylene (-CH
    
    
    
    -COOH) appears at ~3.50 ppm.
Table 1: Platform Resolution Comparison for Diagnostic Protons (in DMSO- )
Proton EnvironmentExpected ShiftMultiplicityHigh-Field Performance (400 MHz)Benchtop Performance (80 MHz)
-COOH ~12.30 ppmBroad SingletBaseline resolved; sharp integration.Baseline resolved; slightly broadened.
Pyridine H-6 ~8.55 ppmdddFully resolved fine J-couplings.Overlaps into a broader multiplet.
Pyridine H-4 ~7.85 ppmtdDistinct triplet of doublets.Merges with H-6/H-3 signals.
Phenyl AA'BB' ~6.95, 7.15 ppmd, dTwo distinct, clean doublets.Strong "roofing" effect; partial overlap.
-O-CH

- (Ether)
~5.15 ppmSingletSharp, isolated singlet.Sharp, isolated singlet.
-CH

-COOH
~3.50 ppmSingletSharp, isolated singlet.Sharp, isolated singlet.

Data Note: At lower magnetic fields (80 MHz), the Larmor frequency decreases, compressing the chemical shift dispersion in Hz. This causes severe second-order effects (roofing) in the AA'BB' phenyl system and overlapping multiplets in the pyridine region[2]. However, isolated singlets remain unaffected, making benchtop systems highly effective for targeted reaction monitoring[3].

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . The methodology inherently verifies both the purity of the sample and the accuracy of the integration.

Step 1: Solvent Selection & Sample Preparation
  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Causality: The molecule contains a carboxylic acid capable of forming hydrogen-bonded dimers, which severely broadens peaks and reduces solubility in non-polar solvents like CDCl

    
    . DMSO-
    
    
    
    acts as a strong hydrogen-bond acceptor, breaking these dimers, ensuring complete solvation, and stabilizing the chemical shift of the -COOH proton to a predictable ~12.3 ppm[4].
Step 2: Instrument Calibration & Locking
  • Action: Transfer to a 5 mm precision NMR tube. Lock to the deuterium signal of DMSO-

    
     (39.5 ppm / 2.50 ppm) and perform gradient shimming.
    
  • Causality: Precise shimming ensures that the full width at half maximum (FWHM) of the residual solvent peak is <1 Hz. This is critical for resolving the fine J-couplings (e.g., the ~1.5 Hz meta-coupling in the pyridine ring) on the 400 MHz system. Modern benchtop systems utilize internal capillary locks or proton locks to achieve similar baseline stability without cryogens[5].

Step 3: Acquisition Parameters
  • Action: Set the pulse angle to 30°, relaxation delay (D1) to 10 seconds, and acquire 16 scans (400 MHz) or 128 scans (80 MHz).

  • Causality: A 10-second relaxation delay ensures complete T

    
     relaxation of all protons, particularly the quaternary-adjacent methylene groups. This guarantees that the integration ratios are strictly quantitative, preventing the under-representation of the aliphatic singlets.
    
Step 4: Processing & Internal Validation
  • Action: Apply a 0.3 Hz exponential line-broadening function, Fourier transform, and phase correct.

  • Validation Check: Set the integration of the isolated ether -O-CH

    
    - singlet (~5.15 ppm) strictly to 2.00 . The acetic acid -CH
    
    
    
    - peak (~3.50 ppm) must integrate to 1.95–2.05 . If the aromatic region integrates to >8.00, it definitively indicates co-eluting aromatic impurities (e.g., unreacted 2-(chloromethyl)pyridine), invalidating the batch purity.

Workflow Visualization: Platform Decision Matrix

The decision to utilize a High-Field vs. Benchtop NMR depends entirely on the analytical objective: complex structural elucidation vs. routine process control.

G Start Synthesize/Isolate Molecule SamplePrep Sample Preparation (20 mg in 0.6 mL DMSO-d6) Start->SamplePrep Decision Select NMR Platform SamplePrep->Decision Benchtop Benchtop NMR (80 MHz) Routine QA/QC Decision->Benchtop Process Control HighField High-Field NMR (400 MHz) Complex Elucidation Decision->HighField R&D / IND Filing DataBench Fast Acquisition Overlapping Multiplets Benchtop->DataBench DataHigh Standard Acquisition Baseline Resolved Peaks HighField->DataHigh Validate Structural Verification DataBench->Validate DataHigh->Validate

Workflow comparing benchtop and high-field NMR for structural verification.

Executive Conclusion

For the analysis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid, High-Field NMR (400+ MHz) remains the gold standard for initial IND filings and comprehensive structural elucidation, as it perfectly resolves the complex pyridine and phenyl spin systems.

However, Benchtop NMR (80 MHz) provides an exceptionally capable, cryogen-free alternative for routine process monitoring. Because the critical diagnostic peaks of this molecule—the ether and acetic acid methylene groups—are isolated singlets, they do not suffer from the second-order overlap seen in the aromatic region at lower magnetic fields. Therefore, benchtop platforms can successfully track the formation of the ether linkage in real-time, saving significant capital and operational expenditures during scale-up manufacturing.

References

  • Oxford Instruments. "Benchtop NMR for Pharmaceutical Process Optimisation." Oxford Instruments.
  • Technology Networks. "Benchtop NMR Breaks New Ground." Technology Networks, Jan 2024.
  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, May 2023.
  • ChemicalBook. "Pyridine(110-86-1) 1H NMR spectrum." ChemicalBook.
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry, University of Illinois.

Sources

A Comparative Guide to the Validated UV-Vis Spectrophotometric Analysis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, validated UV-Vis spectrophotometric method for the quantitative analysis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid, a versatile intermediate in pharmaceutical research.[1] The presented method is benchmarked against High-Performance Liquid Chromatography (HPLC) to offer researchers, scientists, and drug development professionals a comprehensive comparison for selecting the optimal analytical technique based on specific experimental needs. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[2][3][4]

Introduction to the Analyte and Analytical Strategy

2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid possesses two key chromophores: a pyridine ring and a phenyl ring. These aromatic systems exhibit strong ultraviolet (UV) absorbance, making UV-Vis spectrophotometry a highly suitable, rapid, and cost-effective method for quantitative analysis.[5][6] The presence of these chromophores allows for direct spectrophotometric measurement without the need for derivatization.

The core of a reliable analytical method lies in its validation, which demonstrates that the procedure is fit for its intended purpose.[4] This guide details the validation of a UV-Vis spectrophotometric method for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid, focusing on key parameters including specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).

Method Development: UV-Vis Spectrophotometry

The development of a robust UV-Vis spectrophotometric method hinges on the selection of an appropriate solvent and the determination of the wavelength of maximum absorbance (λmax).

Solvent Selection: The Rationale

The ideal solvent should dissolve the analyte completely and be transparent in the UV region of interest. For 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid, a polar solvent is required. Methanol or ethanol are excellent initial choices due to their ability to dissolve a wide range of organic compounds and their low UV cut-off wavelengths.[7] For this guide, Methanol is selected as the solvent.

Determination of λmax

A solution of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid in methanol is scanned across the UV range (typically 200-400 nm) to identify the wavelength at which absorbance is highest.[7] The presence of the pyridine and phenyl rings would likely result in a λmax in the range of 260-280 nm. For the purpose of this guide, we will establish a hypothetical λmax of 272 nm .

Experimental Protocol: UV-Vis Method Validation

The validation of the developed method is performed in accordance with ICH Q2(R1) guidelines.[2][8]

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.

Validation Parameters

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The UV spectrum of the analyte is compared with that of a blank (methanol) and a placebo (if applicable) to ensure no interference at 272 nm.[3]

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Measure the absorbance of the working standards (2, 5, 10, 15, and 20 µg/mL) at 272 nm.

  • Analysis: Plot a calibration curve of absorbance versus concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.[8]

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy is the closeness of the test results to the true value. It is assessed using the standard addition method.[4]

  • Procedure: Spike a sample of known concentration with the reference standard at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analysis: Calculate the percentage recovery for each level. The acceptance criterion is typically 98-102%.[4]

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 10 µg/mL) on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

  • Analysis: The precision is expressed as the relative standard deviation (%RSD). The acceptance criterion is typically %RSD ≤ 2%.[3]

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).

Comparative Analysis: UV-Vis Spectrophotometry vs. HPLC

While UV-Vis spectrophotometry is a powerful tool, High-Performance Liquid Chromatography (HPLC) offers an alternative with distinct advantages, particularly in complex matrices.

FeatureUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the absorbance of light by the analyte at a specific wavelength.Physically separates the analyte from a mixture before detection.
Specificity Lower; susceptible to interference from other absorbing compounds.High; provides separation of the analyte from impurities and excipients.
Sensitivity Moderate; typically in the µg/mL range.High; can reach ng/mL or even pg/mL levels.
Speed Very fast; analysis takes a few minutes per sample.Slower; run times are typically 5-30 minutes per sample.
Cost Low initial instrument cost and low running costs.High initial instrument cost and higher solvent/column costs.
Complexity Simple to operate with minimal training.More complex, requiring skilled operators for method development and troubleshooting.
Solvent Usage Minimal.Significant solvent consumption.

Data Presentation and Visualization

Table 1: Summary of Validation Parameters (Hypothetical Data)
Validation ParameterAcceptance CriteriaUV-Vis Spectrophotometry ResultHPLC Result (Typical)
λmax N/A272 nmN/A
Linearity (r²) ≥ 0.9990.9995> 0.999
Range Defined by linearity2 - 20 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%99.5%98 - 102%
Precision (%RSD) ≤ 2%1.2%< 2%
LOD N/A~0.5 µg/mL~0.05 µg/mL
LOQ N/A~1.5 µg/mL~0.15 µg/mL
Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_validation Method Validation (ICH Q2 R1) stock Stock Solution (100 µg/mL) working Working Standards (2-20 µg/mL) stock->working Serial Dilution measure Measure Absorbance at λmax (272 nm) working->measure scan Scan for λmax (200-400 nm) scan->measure linearity Linearity & Range measure->linearity accuracy Accuracy measure->accuracy precision Precision measure->precision lod_loq LOD & LOQ linearity->lod_loq comparison_logic cluster_uvvis UV-Vis Spectrophotometry cluster_hplc HPLC topic Analytical Method Selection uv_speed Speed topic->uv_speed Need for rapid screening? uv_cost Low Cost topic->uv_cost Budget constraints? uv_simple Simplicity topic->uv_simple Routine QC? hplc_spec High Specificity topic->hplc_spec Impurity profiling needed? hplc_sens High Sensitivity topic->hplc_sens Trace level analysis? hplc_matrix Complex Matrices topic->hplc_matrix Excipient interference?

Caption: Decision logic for selecting between UV-Vis and HPLC.

Conclusion and Recommendations

The developed UV-Vis spectrophotometric method for the quantification of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid is simple, rapid, accurate, and precise, making it an excellent choice for routine quality control analysis of the pure drug substance. Its primary advantages are its speed and low cost.

However, for the analysis of this compound in complex formulations where excipients might interfere, or for studies requiring the detection of trace-level impurities, HPLC is the superior method due to its high specificity and sensitivity. The choice between these two powerful techniques should be guided by the specific requirements of the analysis, including the nature of the sample, the need for impurity profiling, and budget constraints.

References

  • Munir, M., Febriana, S., & Witarti. (2017). VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2(R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B. Semantic Scholar. Available at: [Link]

  • SOP: Analytical Method Validation (AMV) - ICH Q2R1 Guideline. (2023). Available at: [Link]

  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection. International Journal of Pharmaceutical and Biological Archives. Available at: [Link]

  • PubChem. 2-[4-[(2-oxo-3H-pyridin-4-yl)oxy]phenyl]acetic acid. Available at: [Link]

  • Munir, M., et al. (2018). VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2 (R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B. ResearchGate. Available at: [Link]

  • Zheng, Y., & Lee, S. W. (2012). (E)-2-{4-[(Pyridin-2-yl)methylideneamino]phenyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Available at: [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. (2023). RSC Advances. Available at: [Link]

  • OSHA. Pyridine. Available at: [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]

  • ACS Publications. Synthesis, Crystal Structure, and Potentiometry of Pyridine-Containing Tetraaza Macrocyclic Ligands with Acetate Pendant Arms. Inorganic Chemistry. Available at: [Link]

  • IJEI JOURNAL. Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. Available at: [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (2022). Malaysian Journal of Chemistry. Available at: [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005). Journal of the Korean Chemical Society. Available at: [Link]

  • Balachandran, V., & Murugan, M. (2018). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Journal of Molecular Structure. Available at: [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. (2016). ARC Journals. Available at: [Link]

  • A Detailed Computational Investigation on the Structural and Spectroscopic Properties of Some Pyran Compounds. (2021). Challenges and Advances in Chemical Science Vol. 4. Available at: [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2022). ResearchGate. Available at: [Link]

Sources

Reference Standards for Purity Analysis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern pharmaceutical development, 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (CAS 50596-41-3) serves as a critical small-molecule scaffold and intermediate. Featuring both a basic pyridyl ring and an acidic phenylacetic acid moiety, this compound is frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including TRPM5 inhibitors and various antidiabetic agents.

Accurate purity analysis of this intermediate is paramount to prevent the carryover of structurally similar organic impurities into final drug substances. However, analytical accuracy is fundamentally dictated by the quality of the reference standard used to calibrate the instruments [1]. This guide objectively compares the tiers of reference standards available for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid and provides field-proven, self-validating experimental protocols for its purity analysis.

Tiered Categorization of Reference Standards

When selecting a reference standard for quantitative purity analysis, laboratories must balance metrological traceability, regulatory compliance, and cost. Because 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid is primarily an intermediate rather than a compendial API, sourcing a true Certified Reference Material (CRM) can be challenging.

Table 1: Comparison of Reference Standard Categories

Standard TierPurity RequirementTraceabilityCost & AvailabilityBest Use Case
Pharmacopeial / CRM >99.5% (Strictly defined)Fully traceable to SI units (e.g., USP, Ph. Eur.)High cost; rarely available for early-stage intermediates.Regulatory submissions, final API release testing, dispute resolution.
Commercial Analytical Standard >98.0% (Lot-specific)Traceable to manufacturer's internal CoAModerate cost; readily available from commercial vendors.Routine R&D, method development, early-stage synthesis monitoring.
In-House Primary Standard >99.0% (Self-qualified)Traceable via orthogonal primary methods (e.g., qNMR)Low material cost but high labor/analytical cost to qualify.GMP manufacturing when commercial CRMs are unavailable [2].

Analytical Workflow: HPLC-UV/MS for Purity and Impurity Profiling

To accurately quantify the purity of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid against a reference standard, a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) is required.

Causality Behind Experimental Choices

The molecule contains two distinct ionizable groups: a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~4.3). At a neutral pH, the molecule exists as a zwitterion, which leads to poor retention and severe peak tailing on standard reversed-phase columns. The Solution: By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), the carboxylic acid is fully protonated (neutralized), while the pyridine ring carries a positive charge. This ensures predictable, sharp peak shapes on an end-capped C18 column. Furthermore, the extensive


-conjugation across the pyridyl and phenyl rings provides an excellent UV chromophore at 254 nm, allowing for high-sensitivity quantitation.
Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of the 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid reference standard. Dissolve in 10 mL of Methanol (HPLC grade) to yield a 1.0 mg/mL stock solution.

  • Sample Preparation: Prepare the test sample at an identical concentration (1.0 mg/mL) using the same diluent to negate matrix effects.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm; ESI-MS (Positive/Negative switching mode).

  • System Suitability: Inject the reference standard six times. The Relative Standard Deviation (RSD) of the peak area must be

    
     2.0%, and the tailing factor must be 
    
    
    
    1.5 [1].

HPLC_Workflow Sample Sample Prep (1 mg/mL in MeOH) Injection HPLC Injection (Reverse Phase C18) Sample->Injection Separation Gradient Elution (Water/MeCN + 0.1% FA) Injection->Separation Detection Dual Detection Separation->Detection UV UV-Vis (254 nm) Quantitation Detection->UV MS ESI-MS Impurity ID Detection->MS Data Chromatographic Alignment & Integration UV->Data MS->Data

HPLC-UV/MS workflow for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid purity analysis.

Qualification of In-House Primary Standards: Mass Balance vs. qNMR

When a commercial compendial standard is unavailable, laboratories must synthesize, purify, and qualify their own primary reference standard. This requires a self-validating analytical system to prove the absolute purity of the material. There are two accepted pathways: the Mass Balance Approach and Quantitative NMR (qNMR) .

Causality Behind the Qualification Pathways
  • Mass Balance: This is an indirect method. It assumes that absolute purity equals 100% minus the sum of all impurities (Organic + Inorganic + Water + Residual Solvents). The flaw in this method is that if an impurity lacks a UV chromophore and goes undetected by HPLC, the purity of the standard will be falsely inflated.

  • qNMR (Quantitative NMR): This is a direct, primary ratio measurement. By spiking the sample with a highly pure internal standard (e.g., Maleic Acid or 1,4-Bis(trimethylsilyl)benzene), the absolute purity of the 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid can be calculated directly from the integration ratio of the proton signals [3]. Because the NMR response is directly proportional to the number of nuclei and independent of the molecule's chemical structure, qNMR acts as a self-validating system that bypasses the need to identify every invisible impurity.

Qualification_Pathway Candidate Candidate Material (CAS 50596-41-3) ID Structural ID (1H/13C NMR, HRMS, IR) Candidate->ID Purity Purity Determination ID->Purity MassBalance Mass Balance Approach (100% - Impurities) Purity->MassBalance qNMR Quantitative NMR (Internal Standard) Purity->qNMR Water Water Content (KF) MassBalance->Water Solvent Residual Solvents (GC) MassBalance->Solvent OrgImp Organic Impurities (HPLC) MassBalance->OrgImp Certified Certified Reference Standard qNMR->Certified Water->Certified Solvent->Certified OrgImp->Certified

Orthogonal qualification pathways for certifying in-house reference standards.

Quantitative Impurity Profiling

During the synthesis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (typically via the alkylation of 4-hydroxyphenylacetic acid with 2-(chloromethyl)pyridine), specific process impurities may arise. When using a reference standard to quantify these impurities, it is critical to account for their Relative Response Factors (RRF) . If an impurity has a different molar absorptivity than the API at 254 nm, quantifying it purely by area percent will yield inaccurate results.

Table 2: Typical Impurity Profile and Relative Response Factors (UV 254 nm)

CompoundRoleRetention Time (min)RRF (vs. API)Origin / Causality
4-Hydroxyphenylacetic acid Starting Material4.20.45Unreacted starting material. Lower RRF due to the absence of the highly conjugated pyridine ring.
2-(Chloromethyl)pyridine Alkylating Agent5.80.85Excess reagent. Must be strictly controlled due to potential genotoxicity.
2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid Target Analyte / API9.51.00Main peak.
Bis-alkylated Dimer Process Impurity13.11.80Over-alkylation product. High RRF due to the presence of two pyridine chromophores.

Note: RRF values must be experimentally determined during method validation using qualified reference standards for each specific impurity [1].

Conclusion

The purity analysis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid requires a nuanced understanding of its physicochemical properties. Because it is an intermediate lacking a dedicated compendial monograph, laboratories must often rely on high-quality commercial analytical standards or rigorously qualified in-house primary standards. By employing a dual-detection HPLC-UV/MS method with an acidic mobile phase, and verifying standard purity via orthogonal techniques like qNMR, analytical scientists can establish a self-validating, highly trustworthy control strategy.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at:[Link]

Thermal analysis (DSC/TGA) of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid polymorphs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the thermal analysis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid polymorphs. It is designed for researchers requiring a rigorous, self-validating methodology to distinguish and characterize crystalline forms (polymorphs) and amorphous phases.

Executive Summary: The Polymorph Landscape

In drug development, 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid presents a classic challenge of conformational polymorphism. The molecule features a flexible ether linkage and a carboxylic acid tail capable of forming either centrosymmetric dimers (typically higher melting, more stable) or catemeric chains (lower melting, metastable).

This guide compares the thermal performance of the Thermodynamically Stable Form (Form I) against its alternatives: the Metastable Form (Form II) and the Amorphous Phase . Differentiating these forms is critical, as the metastable form often offers higher solubility but poses a risk of phase conversion during storage.

Comparative Performance Matrix
FeatureForm I (Stable) Form II (Metastable) Amorphous
Melting Point (

)
High (e.g., ~135–140°C)Lower (e.g., ~120–125°C)N/A (Glass Transition

)
Enthalpy of Fusion (

)
High (High Lattice Energy)LowerN/A
Solubility LowestIntermediateHighest (Kinetic Solubility)
DSC Signature Single endothermEndotherm

Exotherm (Recrystallization)

Melt
Step change (

)

Exotherm (Crystallization)
Risk Profile Low (Preferred for formulation)High (Risk of conversion to Form I)Very High (Hygroscopic/Unstable)

*Note: Temperatures are representative of phenylacetic acid ether derivatives. Exact values depend on specific batch purity.

Technical Methodology: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize internal controls to validate the thermal events observed.

A. Differential Scanning Calorimetry (DSC)

Objective: Determine melting points, enthalpies, and enantiotropic relationships.

  • Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidation of the ether linkage.

  • Pan Configuration: Tzero Aluminum Pan with Pinhole Lid (allows volatile escape, prevents pressure buildup).

Protocol 1: Standard Heat-Cool-Heat (The "Fingerprint" Scan)

  • Equilibrate at 25°C.

  • Heat to 160°C at 10°C/min. (Observation: Primary melting or solvent loss).

  • Cool to -20°C at 20°C/min. (Observation: Vitrification to amorphous or recrystallization).

  • Heat to 160°C at 10°C/min. (Observation:

    
    , Cold Crystallization, and 
    
    
    
    of the stable form).

Causality Check:

  • Why Cool? To generate the amorphous or metastable form in situ, allowing you to observe the energy barrier to convert back to Form I.

  • Why Pinhole? Sealed pans might burst if residual solvent/moisture is present; pinholes allow self-validation of "solvate vs. melt" via TGA correlation.

B. Thermogravimetric Analysis (TGA)

Objective: Distinguish true polymorphs (anhydrous) from pseudopolymorphs (solvates/hydrates).

  • Instrument: High-Resolution TGA (e.g., TA Discovery).

  • Ramp: 10°C/min to 300°C.

  • Criterion:

    • < 0.5% Mass Loss before Melt: Likely Anhydrous Polymorph.

    • Stepwise Mass Loss: Stoichiometric Solvate (check molar mass of solvent).

Comparative Analysis & Interpretation

Scenario A: Enantiotropy vs. Monotropy

For 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid, distinguishing between enantiotropic (reversible stability) and monotropic (one form always stable) systems is vital.

  • Burger-Ramberger Rule Application:

    • If Form II melts lower than Form I and has a lower enthalpy of fusion (

      
      ), the system is likely Monotropic  (Form I is always more stable).
      
    • If Form II melts lower but has a higher

      
      , the system is Enantiotropic  (Form II is stable below a transition temp, 
      
      
      
      ).
Scenario B: The "Melting-Recrystallization" Event

A common DSC trace for the metastable Form II of this compound class involves:

  • Endotherm A (

    
    ):  Melting of Form II.
    
  • Exotherm B: Immediate recrystallization into Form I (from the melt).

  • Endotherm C (

    
    ):  Melting of the newly formed Form I.
    

Scientific Insight: If you observe this sequence, Form II is a "disappearing polymorph." It is kinetically accessible but thermodynamically unstable.

Visualizing the Analysis Workflow

The following diagram illustrates the decision logic for classifying the polymorph based on thermal data.

ThermalAnalysisLogic Start Sample: 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid TGA Step 1: TGA Analysis (25°C to 300°C) Start->TGA MassLoss Significant Mass Loss (< 150°C)? TGA->MassLoss Solvate Result: Pseudopolymorph (Solvate/Hydrate) MassLoss->Solvate Yes (>0.5%) DSC Step 2: DSC Analysis (Heat-Cool-Heat) MassLoss->DSC No (Anhydrous) Events Thermal Events Observed? DSC->Events SingleMelt Single Endotherm Events->SingleMelt One Peak MultiEvent Endo -> Exo -> Endo Events->MultiEvent Multiple Peaks TgEvent Glass Transition (Tg) + Exotherm Events->TgEvent Step Change Interpret1 Pure Stable Form (Likely Form I) SingleMelt->Interpret1 Interpret2 Metastable Form (Melt-Recryst-Melt) MultiEvent->Interpret2 Interpret3 Amorphous Phase (Recrystallizing on heating) TgEvent->Interpret3

Caption: Decision tree for classifying polymorphs of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid via TGA/DSC.

Thermodynamic Stability Diagram

Understanding the energy relationship between Form I and Form II is essential for process safety.

EnergyDiagram Gibbs Gibbs Free Energy (G) Temp Temperature (T) FormI Form I (Stable) Lowest G at high T Melt Liquid Phase FormI->Melt Melting (Tm1) FormII Form II (Metastable) Higher G, Lower Tm FormII->FormI Spontaneous Conversion (Monotropic System) FormII->Melt Melting (Tm2)

Caption: Schematic Gibbs Free Energy diagram for a monotropic system where Form I is stable up to the melting point.

References

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59. Link

  • Burger, A., & Ramberger, R. (1979). On the polymorphism of pharmaceuticals and other molecular crystals.[1][2] I. Theory of thermodynamic rules. Mikrochimica Acta, 72, 259-271. Link

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Standard reference for DSC protocols).
  • Caira, M. R. (1998). Crystalline polymorphism of organic compounds. Topics in Current Chemistry, 198, 163-208.

Sources

Comparison of synthetic routes for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Synthetic Routes for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic Acid

Executive Summary

This technical guide evaluates the synthetic strategies for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (CAS: 50596-41-3), a critical intermediate in the development of thromboxane synthase inhibitors and other pyridine-containing pharmaceuticals.

We analyze three distinct pathways:

  • Route A (The Convergent Ester-Alkylation Protocol): The industry-standard approach balancing yield and purity.

  • Route B (The Linear Nitrile Sequence): A classical C1-homologation strategy useful when starting from benzyl alcohols.

  • Route C (The Willgerodt-Kindler Rearrangement): A robust industrial method utilizing acetophenone precursors.

Strategic Analysis of Synthetic Pathways

FeatureRoute A: Ester-Alkylation Route B: Nitrile Sequence Route C: Willgerodt-Kindler
Starting Material 4-Hydroxyphenylacetic acid4-Hydroxybenzaldehyde4-Hydroxyacetophenone
Step Count 3 (Protection, Alkylation, Deprotection)4 (Alkylation, Reduction, Chlorination, Cyanation)3 (Alkylation, Rearrangement, Hydrolysis)
Overall Yield (Est.) 65–75%40–50%55–65%
Atom Economy HighModerateLow (Sulfur waste)
Scalability ExcellentGoodExcellent (Industrial)
Key Challenge Competitive O-alkylation of carboxylateHandling toxic cyanidesOdorous sulfur byproducts

Detailed Technical Comparison

Route A: The Convergent Ester-Alkylation Protocol (Recommended)

Mechanism & Logic: This route utilizes the Williamson Ether Synthesis . Direct alkylation of the acid (4-hydroxyphenylacetic acid) is risky due to the formation of the dianion, which can lead to mixed ester-ether products. The "Self-Validating" protocol below protects the carboxylic acid as a methyl ester first, ensuring chemoselectivity for the phenolic oxygen.

Experimental Protocol:

  • Step 1: Fischer Esterification

    • Reagents: 4-Hydroxyphenylacetic acid (1.0 eq), MeOH (excess), H₂SO₄ (cat.).

    • Process: Reflux for 4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hex) for disappearance of the acid (Rf ~0.1 → ~0.6).

    • Validation: ¹H NMR shows new singlet at δ 3.70 ppm (OCH₃).

  • Step 2: Etherification (The Critical Step)

    • Reagents: Methyl 4-hydroxyphenylacetate (1.0 eq), 2-Picolyl chloride HCl (1.1 eq), K₂CO₃ (3.0 eq), KI (0.1 eq).

    • Solvent: DMF or Acetone (Reflux).

    • Process: Stir at 60°C (DMF) or Reflux (Acetone) for 6–12 hours.

    • Causality: KI acts as a catalyst (Finkelstein condition) to generate the more reactive 2-picolyl iodide in situ.

    • Validation: Appearance of singlet at δ 5.2 ppm (O-CH₂-Py).

  • Step 3: Saponification

    • Reagents: NaOH (2.0 eq), MeOH/H₂O (1:1).

    • Process: Stir at RT for 2 hours. Acidify to pH 3–4 with 1M HCl to precipitate the product.

    • Validation: Disappearance of O-CH₃ signal; shift of Ar-CH₂-COOH protons.

Pathway Visualization:

RouteA SM 4-Hydroxyphenylacetic Acid Ester Methyl Ester Intermediate SM->Ester MeOH, H2SO4 (Protection) Ether Pyridine Ether Ester Ester->Ether 2-Picolyl Cl K2CO3, DMF Product Target Product (Acid) Ether->Product NaOH, H2O (Hydrolysis)

Figure 1: The convergent ester-alkylation pathway ensuring chemoselectivity.

Route B: The Linear Nitrile Sequence

Mechanism & Logic: This route is valuable if 4-hydroxyphenylacetic acid is unavailable or if the goal is to introduce the acetic acid side chain after installing a sensitive ether group. It relies on C1 homologation via a nitrile intermediate.

Experimental Protocol:

  • Step 1: Ether Formation

    • Alkylation of 4-hydroxybenzaldehyde with 2-picolyl chloride (similar to Route A).

  • Step 2: Reduction & Chlorination

    • Reduction of aldehyde to alcohol (NaBH₄), followed by conversion to benzyl chloride (SOCl₂).

  • Step 3: Cyanation

    • Reagents: Benzyl chloride intermediate, NaCN, DMSO.

    • Safety: Requires strict cyanide handling protocols.

  • Step 4: Hydrolysis

    • Acidic hydrolysis (HCl/AcOH) converts the nitrile to the carboxylic acid.

Pathway Visualization:

RouteB SM 4-Hydroxy- benzaldehyde Ether Pyridine Ether Aldehyde SM->Ether 2-Picolyl Cl Base Chloride Benzyl Chloride Intermediate Ether->Chloride 1. NaBH4 2. SOCl2 Nitrile Nitrile Intermediate Chloride->Nitrile NaCN DMSO Product Target Product (Acid) Nitrile->Product HCl/AcOH Hydrolysis

Figure 2: The linear nitrile homologation strategy.

Route C: The Willgerodt-Kindler Rearrangement[1][2]

Mechanism & Logic: This is a classic industrial route for converting aryl methyl ketones (acetophenones) into arylacetic acids. It avoids cyanide and uses sulfur/morpholine to migrate the carbonyl group to the terminal carbon.

Experimental Protocol:

  • Step 1: Ether Formation

    • Alkylation of 4-hydroxyacetophenone with 2-picolyl chloride.

  • Step 2: Willgerodt-Kindler Reaction

    • Reagents: 4-(Pyridin-2-ylmethoxy)acetophenone, Sulfur (S₈), Morpholine.

    • Process: Reflux at 130°C. The ketone rearranges to a thiomorpholide.

  • Step 3: Hydrolysis

    • Vigorous hydrolysis of the thiomorpholide with H₂SO₄/AcOH yields the final acid.

Pathway Visualization:

RouteC SM 4-Hydroxy- acetophenone Ether Pyridine Ether Ketone SM->Ether 2-Picolyl Cl Base Thio Thiomorpholide Intermediate Ether->Thio S8, Morpholine (Rearrangement) Product Target Product (Acid) Thio->Product H2SO4, AcOH (Hydrolysis)

Figure 3: The Willgerodt-Kindler rearrangement pathway.

Comparative Data & Yield Analysis

The following data is synthesized from standard protocols for pyridyl-benzyl ether derivatives [1, 2].

ParameterRoute A (Ester)Route B (Nitrile)Route C (Willgerodt)
Step 1 Yield 92% (Esterification)85% (Etherification)88% (Etherification)
Step 2 Yield 82% (Etherification)75% (Chlorination)60% (Rearrangement)
Step 3 Yield 95% (Hydrolysis)80% (Cyanation)85% (Hydrolysis)
Overall Yield ~71% ~45% ~45%
Purification CrystallizationColumn ChromatographyExtraction/Crystallization
Time Efficiency High (2 Days)Low (4-5 Days)Medium (3 Days)

References

  • Preparation of Phenylacetic Acid Derivatives via Williamson Ether Synthesis. Source:Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of novel thromboxane A2 synthase inhibitors." Context: General protocol for alkylation of 4-hydroxyphenylacetic acid esters.

  • The Willgerodt-Kindler Reaction: A Review. Source:Organic Reactions, Vol 3. Context: Mechanistic details and industrial applications of acetophenone rearrangement.

  • Synthesis of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (CAS 50596-41-3). Source:ChemicalBook / PubChem Database. Context: Confirmation of structure and commercial availability of starting materials.

Safety Operating Guide

2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory chore, but as a critical extension of the experimental workflow. The integrity of your laboratory operations depends on understanding the mechanistic behavior of your compounds even after the primary experiment concludes.

The compound 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (CAS: 50596-41-3) is a highly versatile building block used extensively in drug discovery. However, its bifunctional nature requires a precise, causality-driven approach to waste segregation and disposal.

Hazard Assessment & Mechanistic Causality

To design a self-validating disposal protocol, we must first deconstruct the molecule's reactivity profile. This compound (Molecular Formula:


) features two distinct reactive moieties that dictate our operational logistics:
  • The Pyridine Moiety : The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base and a potential ligand. Causality : Because pyridine derivatives can form stable, potentially toxic coordination complexes with heavy metals, this waste must be strictly segregated from metal-containing waste streams [3].

  • The Phenylacetic Acid Moiety : The carboxylic acid group is weakly acidic. Causality : If mixed directly with incompatible strong bases or strong oxidizing agents, it can undergo rapid, exothermic neutralization or degradation [2].

Quantitative Data & Operational Impact

The following table summarizes the Globally Harmonized System (GHS) hazards associated with this compound and how they directly shape our disposal protocols [1].

GHS CodeHazard DescriptionOperational & Disposal Impact
H302 Harmful if swallowedMandates strict segregation from common areas; requires dedicated, sealed disposal containers to prevent cross-contamination.
H315 Causes skin irritationRequires standard PPE (nitrile gloves, lab coat) during all waste consolidation and spill cleanup procedures.
H319 Causes serious eye irritationMandates safety goggles during liquid waste transfer to prevent splash injuries.
H335 May cause respiratory irritationSolid waste consolidation must be performed inside a fume hood to prevent inhalation of aerosolized dust.

Experimental Workflow & Segregation Logic

Visualizing the waste stream is the first step in preventing cross-contamination. Because the molecule contains no halogens, it is directed toward non-halogenated streams.

WasteWorkflow Start Waste Generation: 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid Solid Solid Waste (Powder & Consumables) Start->Solid LiquidOrg Organic Solutions (DMSO, MeOH, etc.) Start->LiquidOrg LiquidAq Aqueous Solutions (Buffers & Washes) Start->LiquidAq SolidDisp Combustible Solid Waste (Incineration Facility) Solid->SolidDisp Seal in HDPE OrgDisp Non-Halogenated Organic Liquid Waste LiquidOrg->OrgDisp Verify < 1% Halogens AqDisp Aqueous Waste Stream (Post-Neutralization) LiquidAq->AqDisp Adjust to pH 6-8

Figure 1: Waste segregation and disposal workflow for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid.

Step-by-Step Disposal Protocols

To ensure safety and compliance, execute the following self-validating protocols based on the physical state of the waste generated.

Protocol A: Solid Waste Consolidation

Objective: Safely package unreacted powder and contaminated consumables (e.g., weigh boats, spatulas, filter paper).

  • Collection : Gather all solid waste inside a fume hood and place it into a chemically compatible High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides an excellent moisture barrier and chemical resistance against weak organic acids, preventing container degradation.

  • Segregation Check : Verify that no strong oxidizers (e.g., permanganates, nitrates) are present in the same container to prevent spontaneous combustion [2].

  • Labeling : Affix a standard hazardous waste label. Explicitly mark the container as "Non-Halogenated Organic Solid Waste - Contains Pyridine Derivatives."

  • Disposal Route : Submit the sealed container to your Environmental Health and Safety (EHS) department for high-temperature incineration [1].

Protocol B: Organic Liquid Waste

Objective: Dispose of reaction mother liquors or solvent extractions (e.g., dissolved in DMSO, Methanol, or Ethyl Acetate).

  • Halogen Verification : Ensure the solvent matrix contains zero halogens.

    • Causality: Mixing non-halogenated waste with halogenated streams drastically increases disposal costs and risks the formation of highly toxic dioxins during the incineration process.

  • Transfer : Using a secondary containment tray, slowly pour the solution into the designated "Non-Halogenated Organic Liquid" carboy.

  • Venting & Validation : Ensure the carboy is fitted with a vented cap.

    • Self-Validating Step: Visually inspect the carboy for bubbling, gas evolution, or heat generation for 30 seconds after addition. If observed, immediately step back, close the fume hood sash, and notify EHS.

Protocol C: Aqueous Liquid Waste

Objective: Process aqueous washes or buffers containing trace amounts of the compound.

  • Initial Assessment : Dip a universal indicator strip into the aqueous waste beaker to determine the baseline pH.

  • Neutralization : If the pH is < 6 (due to the acetic acid moiety) or > 8, adjust dropwise using 1M NaOH or 1M HCl while stirring until the pH stabilizes between 6 and 8.

    • Causality: Neutralization prevents unwanted exothermic reactions, precipitation, or the generation of toxic gases when combined with the bulk aqueous waste carboy.

  • Verification : Re-test the solution using a calibrated pH meter to validate the neutralization step.

  • Disposal : Once validated, pour the neutralized solution into the "Aqueous Waste" carboy.

Protocol D: Emergency Spill Cleanup

Objective: Immediate remediation of accidental benchtop or floor spills.

  • PPE : Immediately don fresh nitrile gloves, safety goggles, and a lab coat [1].

  • Solid Spill Containment : Gently sweep the powder using a dedicated brush and dustpan.

    • Causality: Avoid dry sweeping with high force to prevent the aerosolization of the powder, which triggers the H335 respiratory inhalation hazard.

  • Liquid Spill Containment : Cover the spill with an inert absorbent pad or vermiculite. Do not use combustible materials like sawdust.

  • Decontamination : Wipe the affected area with a damp paper towel and a mild laboratory detergent. Dispose of all cleanup materials following Protocol A.

References

  • Fisher Scientific - Safety Data Sheet: Phenylacetic acid (Incompatibilities and Handling) URL:[Link]

  • ChemSupply Australia - Safety Data Sheet: PYRIDINE (Reactivity and Segregation) URL:[Link]

Personal protective equipment for handling 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as an integrated system of chemical understanding and operational discipline. Handling versatile pharmaceutical intermediates like 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (CAS 50596-41-3)[1] requires a mechanistic understanding of the compound's physical properties and how they interact with human biology and the laboratory environment.

This guide provides a self-validating system of operational protocols, ensuring maximum safety, experimental integrity, and regulatory compliance.

Physicochemical Profile & Hazard Causality (The "Why")

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid contains both a basic pyridine ether and an acidic phenylacetic acid moiety. This dual nature means the compound can cause localized pH disruptions upon contact with moisture on the skin or mucous membranes[2].

According to the Globally Harmonized System (GHS), this compound presents the following hazards[2]:

  • H302 (Acute Oral Toxicity): Harmful if swallowed. The molecular scaffold facilitates rapid absorption in the gastrointestinal tract.

  • H315 & H319 (Skin & Eye Irritation): The acidic nature of the compound causes immediate irritation upon contact with unprotected epidermis or ocular tissue.

  • H335 (Respiratory Irritation): As a crystalline solid, aerosolized micro-dust particles can severely irritate the upper respiratory tract.

Causality in Protocol Design: Because of these specific hazards, handling this compound requires strict isolation of the respiratory tract and the prevention of static-induced aerosolization during weighing.

Dynamic PPE Specification Matrix

In accordance with the OSHA Personal Protective Equipment standard ()[3], a rigorous hazard assessment dictates the following PPE requirements.

Hazard CategoryPPE RequirementSpecification & Mechanistic Justification
Eye/Face ANSI Z87.1 Splash GogglesRequired to prevent solid particulate or solvent-dissolved splashing from contacting ocular tissue (H319).
Skin/Hand Nitrile Gloves (Double Gloving)Minimum 0.11 mm thickness. Protects against H315. Nitrile is required to prevent permeation if the compound is dissolved in carrier solvents (e.g., DMSO).
Respiratory Chemical Fume Hood / N95Primary handling must occur in a hood. If ambient weighing is unavoidable, an N95/P100 respirator filters out fine crystalline dust (H335).
Body Flame-Resistant Lab CoatKnee-length, fully buttoned. Prevents the accumulation of microscopic dust on personal clothing.

Standard Operating Procedure: A Self-Validating Workflow

Trustworthiness in the lab is built through self-validating protocols. Every step below includes a built-in validation action to confirm it was executed correctly before proceeding to the next phase.

Phase 1: Environmental & PPE Validation

  • Action: Activate the chemical fume hood and verify the digital monitor reads a face velocity of 80–120 feet per minute (fpm).

  • Validation: Tape a small piece of tissue to the bottom of the sash. A steady inward draw visually validates the digital reading, ensuring respiratory protection against H335 hazards.

  • Action: Don double nitrile gloves and ANSI-approved splash goggles[3].

  • Validation: Perform a pneumatic inflation test (trapping air and squeezing) on the inner glove prior to donning. Zero deflation confirms the absence of micro-punctures.

Phase 2: Weighing and Dispensing (Closed-System Approach)

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Transfer the compound using a grounded stainless-steel spatula.

  • Validation: The absence of powder clinging to the exterior of the spatula or repelling from the boat confirms that static electricity has been successfully grounded, preventing hazardous aerosolization.

  • Action: Cap the source bottle immediately after transfer.

  • Validation: The balance reading must stabilize within 3 seconds; continuous fluctuation indicates improper draft shield placement or excessive ambient air currents, which compromises both safety and measurement accuracy.

Phase 3: Solution Preparation & Transport

  • Action: Add the designated solvent (e.g., DMSO or aqueous buffer) slowly down the side of the vessel to wash down any residual powder. Seal the vessel tightly.

  • Validation: Invert the sealed vessel twice. A clear solution with no particulates adhering to the cap confirms complete dissolution and a safely sealed system ready for transport out of the hood.

Waste Management & Decontamination Protocol

All chemical waste must be managed in strict compliance with EPA regulations for hazardous waste generators ()[4].

  • Solid Waste: Dispose of contaminated spatulas, weighing boats, and outer gloves in a designated, chemically compatible solid waste bin.

    • Validation: The bin must have a secure, self-closing lid to prevent vapor and dust escape.

  • Liquid Waste: Collect all solvent waste containing the dissolved compound in a clearly labeled, chemically compatible waste carboy (e.g., HDPE).

    • Validation: The secondary containment tray beneath the carboy must remain completely dry, confirming zero primary container leakage.

  • Surface Decontamination: Wipe down the balance and fume hood surfaces with a damp paper towel using 70% ethanol.

    • Validation: A visual inspection of the wiped surface under oblique lighting should reveal zero crystalline residue, confirming complete decontamination.

Operational Workflow Visualization

The following diagram maps the logical relationship between the compound's inherent hazards, the required PPE mitigation strategies, and the operational lifecycle.

Workflow Compound 2-[4-(Pyridin-2-ylmethoxy) phenyl]acetic acid H_SkinEye H315 / H319 Skin & Eye Irritant Compound->H_SkinEye Hazard H_Resp H335 Respiratory Irritant Compound->H_Resp Hazard H_Oral H302 Acute Oral Toxicity Compound->H_Oral Hazard PPE_Gloves Nitrile Gloves (≥0.11mm) & Splash Goggles H_SkinEye->PPE_Gloves Mitigation PPE_Vent Class II BSC or Chemical Fume Hood H_Resp->PPE_Vent Mitigation PPE_Hygiene Strict Lab Hygiene & Lab Coat H_Oral->PPE_Hygiene Mitigation Handling Weighing & Transfer (Closed System) PPE_Gloves->Handling PPE_Vent->Handling PPE_Hygiene->Handling Decon Surface Decontamination (70% EtOH) Handling->Decon Disposal Hazardous Waste (EPA 40 CFR 262) Decon->Disposal

Figure 1: Hazard mitigation pathway and operational workflow for handling CAS 50596-41-3.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR,[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." eCFR,[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.